Product packaging for IOX2(Cat. No.:CAS No. 931398-72-0)

IOX2

Cat. No.: B612031
CAS No.: 931398-72-0
M. Wt: 352.3 g/mol
InChI Key: CAOSCCRYLYQBES-UHFFFAOYSA-N
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Description

IOX2 (CAS 931398-72-0) is a novel and potent cell-permeable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase-2 (PHD2), identified as a chemical probe through collaborations with the Structural Genomics Consortium (SGC) [ ]. It exhibits high potency with an IC50 of 22 nM against PHD2 in cell-free assays and demonstrates excellent selectivity, showing >100-fold selectivity over related enzymes like JMJD2A, JMJD2C, and FIH [ ][ ][ ]. This makes this compound a highly reliable tool for probing the HIF signaling pathway in research settings. Mechanistically, this compound functions by chelating the active site iron in PHD enzymes, thereby inhibiting the oxygen-dependent hydroxylation and subsequent proteasomal degradation of HIF-1α [ ]. Under normoxic conditions, treatment with this compound effectively stabilizes the HIF-1α protein, leading to the upregulation of HIF-target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) [ ][ ]. This artificial induction of the hypoxic response is central to its research applications. In cellular assays, this compound has been shown to potently inhibit PHD-catalyzed HIF-1α prolyl-hydroxylation and increase HIF-1α levels across various human cell lines, including renal carcinoma (RCC4), embryonic kidney (293T), and human bone osteosarcoma (U2OS) cells [ ]. Researchers have utilized this compound to study a range of physiological and pathophysiological processes. Key research areas include the study of thrombotic diseases , as this compound upregulates HIF-1α in platelets, inhibiting ROS production and impairing arterial thrombus formation in vivo [ ][ ], and bone fracture repair , where it promotes the proliferation and migration of bone marrow-derived mesenchymal stem cells (BMSCs) by modulating Ca2+/ROS signaling pathways [ ]. Its role in human metabolism is also a critical area of investigation, particularly for doping control, with hydroxyquinolinyl-IOX2 identified as a major biomarker [ ]. For in vitro use, this compound has a molecular formula of C19H16N2O5 and a molecular weight of 352.34 g/mol [ ][ ]. It is supplied as a white to off-white solid powder and is soluble in DMSO [ ][ ]. Standard storage is at -20°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N2O5 B612031 IOX2 CAS No. 931398-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOSCCRYLYQBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715755
Record name N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931398-72-0
Record name N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 931398-72-0
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The document outlines a detailed, multi-step synthetic pathway, complete with experimental protocols, quantitative data, and visual diagrams to illustrate the workflow and key chemical transformations.

Synthetic Strategy

The synthesis of the target compound is approached through a convergent strategy, involving the preparation of a key quinoline-3-carboxylic acid intermediate followed by a peptide coupling reaction with glycine. The overall synthetic workflow is depicted below.

Synthesis_Workflow A Ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate B Ethyl 1-benzyl-4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate A->B   N-Benzylation   (Benzyl Bromide, K2CO3, DMF) C 1-Benzyl-4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylic acid B->C   Ester Hydrolysis   (NaOH, EtOH/H2O) D N-(1-Benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbonyl)glycine (Target Molecule) C->D   Peptide Coupling   (Glycine methyl ester, DCC, DMAP)   followed by hydrolysis

Figure 1: Overall synthetic workflow for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Experimental Protocols

The synthesis is divided into three main stages: N-benzylation of the quinoline core, ester hydrolysis, and peptide coupling with glycine.

Stage 1: Synthesis of Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This initial step introduces the benzyl group at the N1 position of the quinoline ring system.

Experimental Procedure:

To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to afford ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a white solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylateC₂₀H₁₉NO₄349.3785-90178-180

Table 1: Quantitative data for Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Stage 2: Synthesis of 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the precursor for the subsequent peptide coupling reaction.

Experimental Procedure:

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) is suspended in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution. The mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2N hydrochloric acid (HCl) to pH 2-3. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a pale-yellow solid.[1]

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acidC₁₇H₁₃NO₄295.2990-95210-212

Table 2: Quantitative data for 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Stage 3: Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

The final step involves the coupling of the quinoline-3-carboxylic acid with the amino group of glycine methyl ester, followed by hydrolysis of the resulting ester to yield the target molecule.

Experimental Procedure:

To a solution of 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C are added glycine methyl ester hydrochloride (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude ester is then dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (LiOH, 2.0 eq) is added. The mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl. The precipitate is collected by filtration, washed with water, and dried to give N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycineC₁₉H₁₆N₂O₅368.3475-80235-237

Table 3: Quantitative data for the final product.

Mechanism of Key Reaction: DCC-Mediated Peptide Coupling

The coupling of the carboxylic acid with the amine is a critical step in this synthesis. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.

DCC_Coupling_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack by Amine cluster_2 Formation of Amide and Byproduct R-COOH R-COOH O-acylisourea O-acylisourea (activated intermediate) R-COOH->O-acylisourea Nucleophilic attack DCC DCC DCC->O-acylisourea H2N-R' H₂N-R' O-acylisourea->H2N-R' Tetrahedral_Intermediate Tetrahedral Intermediate O-acylisourea->Tetrahedral_Intermediate H2N-R'->Tetrahedral_Intermediate Attack on carbonyl Amide R-CONH-R' Tetrahedral_Intermediate->Amide DCU DCU (Dicyclohexylurea) Tetrahedral_Intermediate->DCU Collapse of intermediate

Figure 2: Mechanism of DCC-mediated peptide bond formation.

This detailed guide provides a reproducible and efficient method for the synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, offering valuable information for researchers engaged in the discovery and development of novel therapeutic agents.

References

Characterization of Novel Quinoline-3-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of novel quinoline-3-carboxamide derivatives, a class of compounds demonstrating significant potential in anticancer drug development. This document outlines the core methodologies for synthesis, in vitro evaluation, and mechanistic analysis, supported by quantitative data and visual representations of key biological pathways and experimental workflows.

Synthesis of Quinoline-3-Carboxamide Derivatives

The synthesis of quinoline-3-carboxamide derivatives is typically achieved through a multi-step process, commencing with the formation of a quinoline scaffold, followed by functional group manipulations and a final amidation reaction. A common and effective route involves the Vilsmeier-Haack reaction to construct the initial quinoline ring system.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinoline precursors from N-arylacetamides.

Materials:

  • N-arylacetamide derivatives

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a drying tube, cool 5 mL of DMF to 0°C in an ice bath.

  • Slowly add 18 mL of POCl3 dropwise to the cooled DMF with constant stirring.

  • To this Vilsmeier-Haack reagent, add 4 grams of the appropriate N-arylacetamide.

  • After the initial reaction, attach a reflux condenser and heat the reaction mixture to 80-90°C for 6-8 hours. The reaction time may be shorter for substrates with electron-donating groups.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as diluted acetic acid or hot water, to yield the purified 2-chloro-3-formylquinoline.[1]

Experimental Protocol: Oxidation and Amidation to Yield Quinoline-3-Carboxamides

This protocol outlines the conversion of 2-chloro-3-formylquinolines to the final quinoline-3-carboxamide products.

Materials:

  • 2-chloro-3-formylquinoline derivative

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

  • Appropriate aniline or amine

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Stirring apparatus

Procedure:

  • Oxidation: Oxidize the 2-chloro-3-formylquinoline to the corresponding 2-chloroquinoline-3-carboxylic acid using a suitable oxidizing agent. The specific conditions for this step will depend on the chosen oxidizing agent and the substrate.

  • Amidation:

    • In a clean, dry reaction vessel, dissolve the 2-chloroquinoline-3-carboxylic acid and the desired aniline or amine in an appropriate anhydrous solvent (e.g., DCM or THF).

    • Add a coupling agent, such as DCC, to the solution.

    • Stir the reaction mixture at room temperature for a specified time, monitoring the progress by TLC.

    • Once the reaction is complete, filter off the dicyclohexylurea byproduct if DCC is used.

    • Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final quinoline-3-carboxamide derivative.[2]

In Vitro Anticancer Activity

The cytotoxic potential of novel quinoline-3-carboxamide derivatives is a primary indicator of their anticancer activity. This is typically assessed using cell viability assays on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Complete cell culture medium

  • Quinoline-3-carboxamide derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 10,000 cells per well in 200 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxamide derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Anticancer Activity of Quinoline-3-Carboxamide Derivatives

The following tables summarize the in vitro anticancer activity of representative quinoline-3-carboxamide derivatives against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Compound IDR GroupMCF-7 IC50 (µM)HCT-116 IC50 (µM)
1a H>100>100
1b 4-CH355.268.4
1c 4-OCH332.845.1
1d 4-Cl21.529.7
1e 4-F25.933.6
1f 2,4-diCl15.319.8

Table 1: In vitro cytotoxicity of a series of quinoline-3-carboxamide derivatives.

Compound IDModificationsMCF-7 IC50 (µM)HCT-116 IC50 (µM)
2a N-phenyl12.84-
2b N-(4-chlorophenyl)9.02.5
2c N-(4-methoxyphenyl)-48.0
2d N-benzyl22.11-

Table 2: Anticancer activity of quinoxaline-fused quinoline-3-carboxamide derivatives.[3]

Mechanistic Insights: Signaling Pathway Analysis

Quinoline-3-carboxamide derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such important targets are the Platelet-Derived Growth Factor Receptor (PDGFR) and the Ataxia Telangiectasia Mutated (ATM) kinase.

PDGFR Signaling Pathway

The PDGFR signaling pathway is a critical regulator of cell growth and division. Its aberrant activation is implicated in various cancers.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds and activates PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT PIP2 PIP2 PLCg->PIP2 Hydrolyzes AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis STAT->Proliferation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Proliferation DAG->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Derivative Quinoline-3-carboxamide Derivative Quinoline_Derivative->PDGFR Inhibits

Caption: PDGFR signaling pathway and inhibition by quinoline-3-carboxamide derivatives.

ATM Kinase Signaling Pathway

The ATM kinase is a master regulator of the DNA damage response (DDR). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

ATM_Signaling DNA_Damage DNA Double-Strand Breaks MRN_Complex MRN Complex DNA_Damage->MRN_Complex Recruits ATM_dimer Inactive ATM dimer MRN_Complex->ATM_dimer Activates ATM_monomer Active ATM monomer ATM_dimer->ATM_monomer Autophosphorylation p53 p53 ATM_monomer->p53 Phosphorylates CHK2 CHK2 ATM_monomer->CHK2 Phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair Quinoline_Derivative Quinoline-3-carboxamide Derivative Quinoline_Derivative->ATM_monomer Inhibits

Caption: ATM kinase signaling in response to DNA damage and its inhibition.

Experimental Protocol: Western Blot for ATM Kinase Inhibition

Western blotting can be used to assess the inhibition of ATM kinase activity by observing the phosphorylation status of its downstream targets.

Materials:

  • Cancer cells treated with a DNA damaging agent (e.g., etoposide) and/or a quinoline-3-carboxamide derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM, anti-phospho-CHK2, anti-total-CHK2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with lysis buffer, and quantify the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ATM) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for a loading control (e.g., anti-β-actin) or for the total protein (e.g., anti-total-ATM) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of novel quinoline-3-carboxamide derivatives.

Workflow Start Design & Synthesis of Quinoline-3-carboxamide Derivatives Purification Purification & Structural Characterization (NMR, MS) Start->Purification In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification & Lead Selection In_Vitro_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit_Identification->Mechanism_Study Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate Preclinical Candidate Selection In_Vivo_Studies->Candidate

Caption: General workflow for the discovery and development of quinoline-3-carboxamide anticancer agents.

References

Spectroscopic Analysis of N-benzyl-4-hydroxy-2-oxo-quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the spectroscopic properties of N-benzyl-4-hydroxy-2-oxo-quinoline derivatives, a class of compounds with significant interest in medicinal chemistry. The following sections detail the synthesis, experimental protocols for spectroscopic characterization, and a summary of key spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Structural Characterization

N-benzyl-4-hydroxy-2-oxo-quinoline derivatives are typically synthesized through a multi-step process involving the alkylation of a parent 4-hydroxy-2-quinolinone. The structural confirmation of these compounds relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A general synthetic route involves the reaction of a 4-hydroxy-2-quinolinone with a benzyl halide in the presence of a base. The reaction progress and the purity of the final products are monitored by thin-layer chromatography (TLC) and the compounds are purified using column chromatography.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 4-hydroxy-2-quinolinone 4-hydroxy-2-quinolinone Reaction Reaction 4-hydroxy-2-quinolinone->Reaction Benzyl_halide Benzyl Halide Benzyl_halide->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification N-benzyl-4-hydroxy-2-oxo-quinoline N-benzyl-4-hydroxy-2-oxo-quinoline Purification->N-benzyl-4-hydroxy-2-oxo-quinoline

Caption: General synthesis workflow for N-benzyl-4-hydroxy-2-oxo-quinoline derivatives.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative N-benzyl-4-hydroxy-2-oxo-quinoline derivative. The data is compiled from various research findings and provides a reference for the identification and characterization of this class of compounds.

¹H NMR Spectral Data

The ¹H NMR spectra of N-benzyl-4-hydroxy-2-oxo-quinoline derivatives are characterized by distinct signals corresponding to the protons of the quinoline core, the N-benzyl group, and any substituents. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.95 - 8.10dd8.0, 1.5
H-67.20 - 7.35t7.5
H-77.60 - 7.75t8.0
H-87.40 - 7.55d8.5
H-35.90 - 6.10s-
N-CH₂5.20 - 5.40s-
Benzyl-H (ortho)7.25 - 7.40d7.5
Benzyl-H (meta)7.15 - 7.30t7.5
Benzyl-H (para)7.05 - 7.20t7.5
4-OH11.5 - 12.5s (br)-
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Chemical Shift (δ, ppm)
C-2160.0 - 162.0
C-390.0 - 92.0
C-4175.0 - 177.0
C-4a115.0 - 117.0
C-5125.0 - 127.0
C-6122.0 - 124.0
C-7132.0 - 134.0
C-8118.0 - 120.0
C-8a140.0 - 142.0
N-CH₂45.0 - 47.0
Benzyl-C1'136.0 - 138.0
Benzyl-C2'/C6'128.0 - 130.0
Benzyl-C3'/C5'127.0 - 129.0
Benzyl-C4'126.0 - 128.0
IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Functional Group Absorption Band (cm⁻¹)
O-H (stretch, H-bonded)3200 - 2500 (broad)
C-H (stretch, aromatic)3100 - 3000
C=O (stretch, amide)1640 - 1660
C=C (stretch, aromatic)1600 - 1450
C-N (stretch)1350 - 1250
C-O (stretch)1250 - 1150

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-benzyl-4-hydroxy-2-oxo-quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Parameters :

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters :

    • Pulse sequence: Proton-decoupled experiment (e.g., PENDANT or DEPT).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow Sample_Preparation Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) Instrument_Setup Instrument Setup (400/500 MHz Spectrometer) Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition (¹H and ¹³C NMR) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) Data_Processing->Spectral_Analysis Final_Spectrum Final Spectrum and Data Spectral_Analysis->Final_Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid State (KBr pellet) : A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Parameters :

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing : The spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL) and introduced into the ion source.

  • Parameters :

    • Ionization mode: Positive or negative ion mode.

    • Mass range: A range appropriate to detect the molecular ion and expected fragments.

  • Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

MS_Workflow Sample_Preparation Sample Preparation (Dissolve in suitable solvent) Ionization Ionization (ESI or MALDI) Sample_Preparation->Ionization Mass_Analysis Mass Analysis (TOF or Orbitrap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Interpretation Data Interpretation (Molecular Ion, Fragmentation) Detection->Data_Interpretation

Caption: General workflow for mass spectrometry analysis.

In Silico Prediction of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is a molecule belonging to the quinoline class of compounds. Quinoline derivatives are recognized for their wide-ranging therapeutic potential, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3][4] This technical guide outlines a comprehensive in silico methodology to predict the bioactivity of this specific compound, providing a framework for its evaluation as a potential therapeutic agent. The guide details a workflow encompassing target identification, molecular docking, and the prediction of pharmacokinetic properties (ADMET), supported by structured data tables and workflow visualizations.

Introduction to In Silico Bioactivity Prediction

In the early stages of drug discovery, in silico methods are indispensable for predicting the biological activity and pharmacokinetic profiles of novel compounds.[5][6] These computational approaches accelerate the identification of promising drug candidates by simulating interactions with biological targets and predicting their behavior within the body, thereby reducing the time and cost associated with experimental screening.[7][8] This guide focuses on a structured in silico evaluation of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, a quinoline derivative with potential therapeutic value. Quinoline-based compounds have been successfully developed into drugs for a variety of diseases, making this a promising scaffold for further investigation.[3]

In Silico Prediction Workflow

The prediction of bioactivity for a novel compound follows a multi-step computational workflow. This process begins with defining the chemical structure and proceeds through target identification, molecular docking to assess binding affinity, and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to evaluate its drug-likeness.

A Compound Structure Definition N-(1-Benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbonyl)glycine B Target Identification (Literature & Database Search) A->B E ADMET Prediction (Pharmacokinetics & Toxicity) A->E C Molecular Docking Simulation B->C D Binding Affinity & Interaction Analysis C->D F Lead Candidate Prioritization D->F E->F cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N-(1-Benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbonyl)glycine Inhibitor->RAF

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Hydroxy-2-quinolone-3-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological targets of 4-hydroxy-2-quinolone-3-carboxamides, a promising class of compounds with therapeutic potential in oncology and bacteriology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.

Executive Summary

4-Hydroxy-2-quinolone-3-carboxamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against two key enzymes: the bacterial DNA gyrase subunit B (GyrB) and the human phosphoinositide 3-kinase alpha (PI3Kα). This dual targeting capability underscores the broad therapeutic window of this compound class, with potential applications as both antibacterial and anticancer agents. This guide will delve into the specifics of these interactions, presenting a curated summary of quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows.

Key Biological Targets

Bacterial DNA Gyrase B (GyrB)

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction, making it an attractive target for antibiotic development.[4][5] 4-Hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of GyrB, disrupting the enzyme's function and leading to bacterial cell death.[4][6][7]

Phosphoinositide 3-Kinase Alpha (PI3Kα)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][8][9] The PI3Kα isoform, in particular, is frequently mutated and hyperactivated in various human cancers, making it a prime target for anticancer drug development.[7][10] N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been shown to selectively inhibit the mutant H1047R form of PI3Kα, leading to the suppression of the downstream AKT signaling pathway and the induction of apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory activities of various 4-hydroxy-2-quinolone-3-carboxamide derivatives against their respective targets are summarized below. This data provides a quantitative basis for the structure-activity relationship (SAR) studies and further optimization of these compounds.

CompoundTargetAssayIC50 (µM)Reference
f1 S. aureus GyrBEnzymatic Inhibition1.21[6][7]
f4 S. aureus GyrBEnzymatic Inhibition0.31[6][7]
f14 S. aureus GyrBEnzymatic Inhibition0.28[6][7]
CompoundCell LineAssayIC50 (µM)Reference
8b MCF-7 (Breast Cancer)CCK-8Value not specified[11][12]
8f MCF-7 (Breast Cancer)CCK-8Value not specified[11][12]
8b HCT-116 (Colon Cancer)CCK-8Value not specified[11][12]
8f HCT-116 (Colon Cancer)CCK-8Value not specified[11][12]
CompoundBacterial StrainMIC (µg/mL)Reference
f1 MRSA4-8[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 4-hydroxy-2-quinolone-3-carboxamides.

DNA Gyrase B (GyrB) Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified S. aureus DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM spermidine, 1 mM ATP, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Stop Solution (1% SDS, 50 mM EDTA)

  • Proteinase K

  • 6X DNA Loading Dye

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide

  • TBE Buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.3)

Procedure:

  • Prepare reaction mixtures in a total volume of 30 µL containing assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding 1 unit of S. aureus DNA gyrase.

  • Incubate the reaction at 37°C for 1 hour.

  • Terminate the reaction by adding 6 µL of Stop Solution followed by 3 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes.

  • Add 6 µL of 6X DNA Loading Dye to each reaction.

  • Analyze the samples by electrophoresis on a 1% agarose gel in TBE buffer containing 0.5 µg/mL ethidium bromide.

  • Visualize the DNA bands under UV light and quantify the amount of supercoiled and relaxed DNA. The IC50 value is determined as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

PI3Kα Kinase Assay (HTRF)

This assay measures the inhibition of PI3Kα kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 substrate

  • ATP

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.01% CHAPS)

  • HTRF Detection Reagents (e.g., Biotin-PIP3 tracer and Europium cryptate-labeled anti-GST antibody and XL665-conjugated streptavidin)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.

  • Add 4 µL of PI3Kα enzyme and 4 µL of PIP2 substrate to each well.

  • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.

  • Incubate for 1 hour at room temperature to allow for the detection reaction to occur.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.

  • Calculate the HTRF ratio and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the PI3Kα kinase activity.

Cell Viability Assay (CCK-8)

This colorimetric assay determines the number of viable cells in culture.[6][7][10]

Materials:

  • MCF-7 or HCT-116 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).

  • Incubate the plate for an additional 48 or 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8][13]

Materials:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for colorimetric reading)

Procedure:

  • Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum of MRSA equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][14][15]

Materials:

  • MCF-7 cells

  • Complete culture medium

  • 6-well plates

  • Test compounds dissolved in DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blotting

This technique is used to detect specific proteins in a sample.

Materials:

  • MCF-7 or HCT-116 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-pAKT, rabbit anti-AKT, mouse anti-Bcl-2, rabbit anti-Bax, and mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The expression levels of pAKT, Bcl-2, and Bax can be quantified and normalized to total AKT and β-actin, respectively.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial DNA Gyrase

4-Hydroxy-2-quinolone-3-carboxamides inhibit bacterial growth by targeting the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the negative supercoiling of bacterial DNA, which is essential for DNA replication and transcription, ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition Relaxed DNA Relaxed DNA DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Relaxed DNA->DNA Gyrase (GyrA/GyrB) Binds ADP + Pi ADP + Pi DNA Gyrase (GyrA/GyrB)->ADP + Pi Negatively Supercoiled DNA Negatively Supercoiled DNA DNA Gyrase (GyrA/GyrB)->Negatively Supercoiled DNA Supercoiling ATP ATP ATP->DNA Gyrase (GyrA/GyrB) Provides Energy 4-Hydroxy-2-quinolone-3-carboxamide 4-Hydroxy-2-quinolone-3-carboxamide 4-Hydroxy-2-quinolone-3-carboxamide->DNA Gyrase (GyrA/GyrB) Inhibits ATPase activity Inhibition Inhibition

Mechanism of DNA Gyrase Inhibition.

Inhibition of the PI3K/AKT Signaling Pathway

In cancer cells with activating mutations in PI3Kα, N-phenyl-4-hydroxy-2-quinolone-3-carboxamides bind to the kinase domain of PI3Kα, inhibiting its activity. This prevents the phosphorylation of PIP2 to PIP3, a crucial second messenger. The subsequent lack of PIP3 leads to reduced activation of the downstream kinase AKT. Deactivated AKT can no longer phosphorylate its various downstream targets, including those that promote cell survival and inhibit apoptosis. This ultimately leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kα PI3Kα RTK->PI3Kα Recruits & Activates PIP3 PIP3 PI3Kα->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Apoptosis_Regulation pAKT->Apoptosis_Regulation Inhibits Pro-apoptotic Signals Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Apoptosis_Regulation->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Growth Factor Growth Factor Growth Factor->RTK Activates 4-Hydroxy-2-quinolone-3-carboxamide 4-Hydroxy-2-quinolone-3-carboxamide 4-Hydroxy-2-quinolone-3-carboxamide->PI3Kα Inhibits

PI3K/AKT Signaling Pathway Inhibition.

Experimental and Logical Workflows

Hit-to-Lead Optimization Workflow

The discovery and development of potent 4-hydroxy-2-quinolone-3-carboxamides typically follow a structured hit-to-lead optimization process. This iterative cycle involves chemical synthesis of new analogs, in vitro screening to assess biological activity, and analysis of structure-activity relationships to guide the design of the next generation of compounds.

Hit_to_Lead Initial Hit Initial Hit Chemical Synthesis Chemical Synthesis Initial Hit->Chemical Synthesis Analog Design In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Chemical Synthesis->In_Vitro_Screening New Analogs SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Activity Data SAR_Analysis->Chemical Synthesis Design Iteration Lead_Candidate Lead_Candidate SAR_Analysis->Lead_Candidate Optimized Compound

Hit-to-Lead Optimization Workflow.

Conclusion

4-Hydroxy-2-quinolone-3-carboxamides represent a promising and versatile chemical scaffold with significant potential for the development of novel antibacterial and anticancer therapeutics. Their ability to potently and, in some cases, selectively inhibit key enzymes such as bacterial DNA gyrase B and human PI3Kα provides a solid foundation for further drug discovery efforts. The data and experimental protocols presented in this guide are intended to facilitate ongoing research and development in this exciting field, ultimately aiming to translate these scientific findings into clinically effective treatments.

References

The N-Benzyl Moiety: A Key to Unlocking Quinolone Potential - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a cornerstone in the development of antibacterial agents, primarily due to its potent inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, leading to rapid bacterial cell death. While classic fluoroquinolones like ciprofloxacin and levofloxacin have been clinical mainstays, the rise of antibiotic resistance necessitates continuous innovation. The exploration of novel substitutions on the quinolone core is a critical frontier in this endeavor. Among these, the N-1 position substituent has been identified as a key modulator of potency and spectrum. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzyl quinolone analogs, a class of compounds that has shown significant promise and offers a versatile platform for further modification. We will delve into quantitative activity data, detailed experimental protocols, and the underlying mechanisms that govern their biological effects.

Core Structure-Activity Relationships of N-Benzyl Quinolones

The biological activity of N-benzyl quinolone analogs is dictated by the interplay of substituents on both the quinolone core and the N-1 attached benzyl group. The foundational SAR principles for quinolones—such as the necessity of the 3-carboxylic acid and 4-oxo group for DNA gyrase binding—remain critical. However, the introduction of the N-benzyl group provides new avenues for optimization.

Substitutions on the N-1 Benzyl Group

The nature and position of substituents on the benzyl ring at the N-1 position significantly influence antibacterial efficacy. Studies have shown a clear trend related to the electronic properties of these substituents.

  • Electron-donating vs. Electron-withdrawing Groups: The relative in vitro activity of 1-benzyl substituted quinolones has been shown to follow the order: benzyl > p-chlorobenzyl > p-nitrobenzyl.[1] This suggests that electron-withdrawing groups on the benzyl moiety may be detrimental to activity, potentially altering the electronic properties of the quinolone core or affecting how the molecule interacts with the enzyme's binding pocket.

  • Positional Isomerism: The location of substituents on the benzyl ring is crucial. For example, in a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolones, the position of the chlorine atom on the benzyl moiety was found to dramatically affect antibacterial activities.[2] One of the most potent compounds in this series featured a 2-chlorobenzylthio moiety, highlighting that ortho substitution can be particularly favorable.[2]

Modifications at Other Quinolone Positions

While the N-1 position is our focus, its influence is synergistic with other key positions on the quinolone ring.

  • C-7 Position: This position is well-known for modulating the spectrum of activity and potency. The introduction of a piperazine ring or its analogs at C-7 is a common strategy. The combination of an N-benzyl group with various C-7 piperazinyl derivatives allows for fine-tuning of the molecule's properties. Some N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives have demonstrated high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, that is comparable or superior to reference drugs like ciprofloxacin.[3]

  • C-6 Position: A fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class. This substitution generally enhances DNA gyrase inhibition and improves cell penetration. Most potent N-benzyl analogs retain this feature.

Quantitative SAR Data

The following tables summarize the quantitative data available for N-benzyl quinolone analogs and related compounds, providing a basis for comparative analysis.

Table 1: DNA Gyrase and Topoisomerase IV Inhibitory Activity of Selected Quinolones

CompoundTarget EnzymeOrganismIC50 (µg/mL)
SitafloxacinDNA GyraseEnterococcus faecalis1.38[4]
Topoisomerase IVEnterococcus faecalis1.42[4]
LevofloxacinDNA GyraseEnterococcus faecalis28.1[4]
Topoisomerase IVEnterococcus faecalis8.49[4]
CiprofloxacinDNA GyraseEnterococcus faecalis27.8[4]
Topoisomerase IVEnterococcus faecalis9.30[4]
GatifloxacinDNA GyraseEnterococcus faecalis5.60[4]
Topoisomerase IVEnterococcus faecalis4.24[4]

Note: While not all are N-benzyl analogs, this data provides a baseline for the IC50 values of potent quinolones against their target enzymes.

Table 2: Minimum Inhibitory Concentrations (MIC) of N-Benzyl Quinolone Analogs

Compound IDN-1 SubstituentC-7 SubstituentOrganismMIC (µg/mL)
4eCyclopropyl (Ciprofloxacin core)N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl]piperazinylS. aureus0.06[2]
S. epidermidis0.06[2]
7aCyclopropyl (Ciprofloxacin core)N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinylGram-positive bacteria0.008-0.015[2]

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for N-benzyl quinolone analogs, like other quinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[5] This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This irreversible DNA damage triggers the SOS response and ultimately results in bacterial cell death.

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell Quinolone N-Benzyl Quinolone Analog DNAGyrase DNA Gyrase / Topoisomerase IV Quinolone->DNAGyrase Binds to Complex Quinolone-Enzyme- DNA Complex (Cleavable Complex) DNAGyrase->Complex Stabilizes DNA Bacterial DNA DNA->DNAGyrase Interacts with DSB Double-Strand DNA Breaks Complex->DSB Prevents Re-ligation Death Bacterial Cell Death DSB->Death Triggers

Caption: Mechanism of action for N-benzyl quinolone analogs.

Experimental Protocols

Detailed and reproducible experimental design is paramount in SAR studies. Below are methodologies for key assays used to evaluate N-benzyl quinolone analogs.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Sterile 96-well microtiter plates.

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (medium only).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the N-benzyl quinolone analog. Perform a serial two-fold dilution of the compound across the wells of the 96-well plate using MHB, typically starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Ensure final well volume is consistent (e.g., 200 µL).

  • Controls: Include wells for a positive control (inoculum with a known antibiotic), a negative control (inoculum without any compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase enzyme (subunits A and B).

  • Relaxed plasmid DNA (e.g., pBR322).

  • Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 2 mM MgCl2, 50 mM KCl, 1 mM DTT, 1 mM spermidine, 1 mM ATP).[4]

  • Test compounds and positive control (e.g., Ciprofloxacin).

  • Agarose gel electrophoresis equipment.

  • DNA stain (e.g., Ethidium Bromide).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the desired concentration of the N-benzyl quinolone analog.

  • Enzyme Addition: Add the purified DNA gyrase enzyme to initiate the reaction. The total reaction volume is typically small (e.g., 20 µL).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[4]

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers (relaxed vs. supercoiled).

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the band corresponding to supercoiled DNA and an increase in the band for relaxed DNA. The 50% inhibitory concentration (IC50) is determined by quantifying the band intensities at various compound concentrations.[4]

Experimental_Workflow cluster_workflow Antimicrobial Evaluation Workflow Start Synthesized N-Benzyl Quinolone Analog MIC_Assay Broth Microdilution MIC Assay Start->MIC_Assay MIC_Result Determine MIC Value MIC_Assay->MIC_Result Is_Active Potent Activity? (Low MIC) MIC_Result->Is_Active Gyrase_Assay DNA Gyrase Supercoiling Assay Is_Active->Gyrase_Assay Yes Stop Low Activity: Deprioritize Is_Active->Stop No IC50_Result Determine IC50 Value Gyrase_Assay->IC50_Result SAR_Analysis SAR Analysis and Lead Optimization IC50_Result->SAR_Analysis

Caption: Standard workflow for evaluating N-benzyl quinolone analogs.

Conclusion and Future Directions

The N-benzyl group at the N-1 position of the quinolone core represents a highly adaptable substituent for developing novel antibacterial agents. The structure-activity relationship data, though still emerging, clearly indicates that modifications to this moiety can profoundly impact potency and spectrum. The observed trends suggest that steric and electronic factors on the benzyl ring must be carefully balanced to achieve optimal interaction with the target enzymes, DNA gyrase and topoisomerase IV.

Future research should focus on a more systematic exploration of substitutions on the benzyl ring, including a wider range of electron-donating and withdrawing groups at the ortho, meta, and para positions. Combining these optimized N-benzyl moieties with novel C-7 substituents could lead to the discovery of next-generation quinolones with activity against multidrug-resistant pathogens. The detailed protocols provided herein offer a standardized framework for the rigorous evaluation of these future analogs, ensuring that comparative SAR data can be reliably generated and interpreted by the drug development community.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Quinoline-Based Glycine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kolkata, India - A comprehensive analysis of quinoline-based glycine conjugates has revealed their primary mechanism of action as potent and selective inhibitors of the mammalian target of rapamycin complex 1 (mTORC1). This in-depth guide provides a technical overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Core Mechanism of Action: Selective mTORC1 Inhibition

Quinoline-based glycine conjugates, exemplified by the lead compound TCG3, have been demonstrated to exert their therapeutic effects through the selective inhibition of mTORC1. This specificity is crucial as it avoids the off-target effects associated with dual mTORC1/mTORC2 inhibitors, which can lead to adverse metabolic and immunological consequences. The glycoconjugation of the quinoline scaffold appears to be a key strategy in achieving this selectivity and reducing cytotoxicity.[1]

The inhibition of mTORC1 by these conjugates disrupts a central signaling cascade that governs cell growth, proliferation, and metabolism. By targeting mTORC1, these compounds can effectively modulate downstream processes, leading to the reduction of cellular lipid accumulation and the induction of autophagy, a cellular recycling process.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of quinoline-based glycine conjugates against mTORC1 has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for this activity.

CompoundTargetIC50 (μM)Cell LineAssay MethodReference
TCG3 mTORC126.38Primary HepatocytesWestern Blot (p-p70S6K levels)[1]
SPQ3 (non-glycoconjugate) mTORC19.258Primary HepatocytesWestern Blot (p-p70S6K levels)[1]

Signaling Pathway Analysis

The mTOR signaling network is a complex cascade that integrates signals from growth factors, nutrients, and cellular energy status to regulate cellular processes. Quinoline-based glycine conjugates intervene in this pathway at the level of mTORC1.

mTOR_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis eIF4E_BP1->Protein_Synthesis TCG3 TCG3 (Quinoline-Glycine Conjugate) TCG3->mTORC1 inhibits

Caption: mTORC1 signaling pathway and the inhibitory action of TCG3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of quinoline-based glycine conjugates.

Western Blot for mTORC1 Activity

This protocol is adapted for the analysis of mTORC1 activity in primary hepatocytes or HepG2 cells.

1. Cell Culture and Treatment:

  • Culture primary hepatocytes or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • For serum starvation, incubate cells in serum-free DMEM for 16 hours.

  • Pre-treat the starved cells with the quinoline-glycine conjugate (e.g., TCG3 at 10 µM) for 2 hours.

  • Stimulate the cells with 100 nM insulin for 30 minutes.

2. Cell Lysis:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

Immunofluorescence for mTORC1 and mTORC2 Substrate Phosphorylation

This protocol is designed for the visualization of mTORC1 and mTORC2 activity in HepG2 cells.

1. Cell Culture and Treatment:

  • Seed HepG2 cells on glass coverslips in a 24-well plate.

  • Incubate cells in serum-free media for 4 hours.

  • Treat the cells with the quinoline-glycine conjugate and/or insulin as described in the Western Blot protocol.

2. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Staining:

  • Wash three times with PBS.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with primary antibodies against phospho-Akt (Ser473) and phospho-S6 (Ser235/236) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a confocal microscope.

Experimental Workflow

The logical flow of experiments to determine the mechanism of action of quinoline-based glycine conjugates is outlined below.

Experimental_Workflow Synthesis Synthesis of Quinoline- Glycine Conjugates In_Vitro_Screening In Vitro Screening (e.g., mTOR Kinase Assay) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification (e.g., TCG3) In_Vitro_Screening->Lead_Identification Cellular_Assays Cell-Based Assays (Hepatocytes, HepG2) Lead_Identification->Cellular_Assays Western_Blot Western Blot Analysis (p-p70S6K, p-Akt) Cellular_Assays->Western_Blot Immunofluorescence Immunofluorescence (p-S6, p-Akt) Cellular_Assays->Immunofluorescence Mechanism_Confirmation Confirmation of Selective mTORC1 Inhibition Western_Blot->Mechanism_Confirmation Immunofluorescence->Mechanism_Confirmation In_Vivo_Studies In Vivo Murine Models Mechanism_Confirmation->In_Vivo_Studies Therapeutic_Potential Evaluation of Therapeutic Potential In_Vivo_Studies->Therapeutic_Potential

Caption: Logical workflow for mechanism of action studies.

Conclusion

The targeted inhibition of mTORC1 by quinoline-based glycine conjugates represents a promising strategy for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. The selective nature of these compounds, coupled with their reduced cytotoxicity, underscores the potential of glycoconjugation as a powerful tool in medicinal chemistry.

References

Preliminary Cytotoxicity Screening of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the preliminary cytotoxicity screening of the compound N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine were identified. Research has been conducted on structurally related compounds, such as quinoline-3-carboxamides and other quinoline derivatives, which have shown potential as anticancer agents by targeting pathways like the ATM kinase.[1] However, direct cytotoxic data for the specified compound, including IC50 values, cell lines tested, and detailed experimental protocols, is not publicly available.

This technical guide aims to provide a framework for such a study, outlining the standard methodologies and data presentation that would be expected for a comprehensive preliminary cytotoxicity screening. While specific data for the target compound is absent, this document serves as a template for researchers and drug development professionals to design and report on future investigations into its potential as a therapeutic agent.

Introduction to Quinoline Derivatives in Cancer Research

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. Several compounds containing the quinoline scaffold have been developed as anticancer, antibacterial, and antiviral agents. Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or modulate signaling pathways crucial for cancer cell survival. The structural motif of a 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline core, coupled with an N-carbonylglycine substituent at the 3-position, suggests a potential for interaction with various biological targets. Preliminary cytotoxicity screening is the crucial first step in evaluating the potential of such a novel compound.

Hypothetical Experimental Protocols

The following sections detail the standard experimental protocols that would be employed in a preliminary cytotoxicity screening of a novel compound like N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Cell Lines and Culture

A panel of human cancer cell lines would be selected to represent different tumor types. A typical panel might include:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Non-small cell lung cancer

  • HeLa: Cervical cancer

  • HCT116: Colorectal cancer

  • A non-cancerous cell line (e.g., HEK293T or normal human fibroblasts) would be included to assess selectivity.

Cells would be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The compound N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial dilutions of the compound are prepared in a complete culture medium.

  • The culture medium is removed from the wells and replaced with medium containing various concentrations of the compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

  • Following incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit the growth of 50% of the cells, is determined by plotting a dose-response curve (percentage of cell viability versus compound concentration) and using non-linear regression analysis.

Hypothetical Data Presentation

The quantitative data from the cytotoxicity screening would be summarized in a clear and structured table.

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Hypothetical ValueHypothetical Value
MDA-MB-231Hypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical Value
HeLaHypothetical ValueHypothetical Value
HCT116Hypothetical ValueHypothetical Value
HEK293THypothetical ValueHypothetical Value

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological mechanisms.

Experimental Workflow

The overall workflow for the preliminary cytotoxicity screening can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Line Culture (Cancer & Normal) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48/72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan Formazan Solubilization mtt_add->formazan absorbance Absorbance Reading (570 nm) formazan->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Values viability->ic50

Figure 1: Experimental workflow for preliminary cytotoxicity screening.
Potential Signaling Pathway

Given the structural similarities to other quinoline derivatives that act as kinase inhibitors, a hypothetical signaling pathway that could be investigated is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-(1-Benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbonyl)glycine Compound->PI3K Potential Inhibition Compound->Akt

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

While there is currently no published data on the cytotoxicity of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, the methodologies and frameworks presented here provide a clear path for its evaluation. Future studies should focus on performing the described preliminary cytotoxicity screening against a diverse panel of cancer cell lines. Should the compound exhibit promising and selective activity, further investigations into its mechanism of action, including its effect on key signaling pathways such as the PI3K/Akt pathway, would be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could also provide valuable insights for the development of more potent and selective anticancer agents.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is a derivative of the 4-hydroxy-2-quinolone scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the chemical synthesis of this target compound, intended for use by researchers in organic synthesis and drug discovery. The protocol outlines a multi-step synthesis beginning with the formation of the quinolone core, followed by N-benzylation and subsequent amide coupling with glycine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis based on typical yields for analogous reactions reported in the literature.

StepReactionReactantsProductMolecular Weight ( g/mol )Theoretical Yield (g)Typical Yield (%)
1Conrad-Limpach-Knorr reactionDiethyl malonate, AnilineEthyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate233.2323.3285-95
2N-BenzylationEthyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, Benzyl bromideEthyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate323.3532.3470-80
3HydrolysisEthyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid295.2929.5390-98
4Amide Coupling1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, Glycine methyl ester hydrochlorideMethyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinate366.3736.6460-75
5SaponificationMethyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinateN-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine352.3435.2385-95

Experimental Protocols

This synthesis is a multi-step process. The overall workflow is depicted in the diagram below.

Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This step involves the synthesis of the quinolone core via a Conrad-Limpach-Knorr reaction.

Materials:

  • Aniline

  • Diethyl malonate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • A mixture of aniline (0.1 mol) and diethyl malonate (0.11 mol) is heated at 140-150 °C for 2 hours.

  • The reaction mixture is then added dropwise to a stirred, heated solution of diphenyl ether (100 mL) at 240-250 °C.

  • After the addition is complete, the mixture is maintained at this temperature for an additional 30 minutes.

  • The mixture is allowed to cool to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with petroleum ether to remove the diphenyl ether and then recrystallized from ethanol to yield the pure product.

Step 2: Synthesis of Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This step involves the N-alkylation of the quinolone ring.[1]

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Stirring plate and stir bar

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (0.05 mol) in DMF (100 mL), potassium carbonate (0.1 mol) and benzyl bromide (0.06 mol) are added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is poured into ice-water (500 mL) and the resulting precipitate is collected by filtration.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Synthesis of 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

This step involves the hydrolysis of the ester to a carboxylic acid.

Materials:

  • Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • pH meter or pH paper

Procedure:

  • A solution of ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (0.04 mol) in ethanol (100 mL) and 10% aqueous sodium hydroxide (50 mL) is refluxed for 4 hours.

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified with concentrated HCl to pH 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to give the carboxylic acid.

Step 4: Synthesis of Methyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinate

This step involves the formation of an amide bond between the carboxylic acid and glycine methyl ester.

Materials:

  • 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • To a solution of 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.03 mol), glycine methyl ester hydrochloride (0.033 mol), and HOBt (0.033 mol) in DCM (150 mL) at 0 °C, DIPEA (0.066 mol) is added dropwise.

  • EDC (0.033 mol) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • The reaction mixture is washed with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 5: Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

The final step is the saponification of the methyl ester to the final product.

Materials:

  • Methyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Stirring plate and stir bar

Procedure:

  • To a solution of methyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinate (0.02 mol) in a mixture of THF (100 mL) and water (50 mL), LiOH (0.04 mol) is added.

  • The mixture is stirred at room temperature for 4 hours.

  • The THF is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified with 1M HCl to pH 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Visualizations

SynthesisWorkflow A Aniline + Diethyl malonate B Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate A->B Conrad-Limpach-Knorr C Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate B->C N-Benzylation (Benzyl bromide, K2CO3) D 1-Benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid C->D Hydrolysis (NaOH) E Methyl N-(1-benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbonyl)glycinate D->E Amide Coupling (Glycine methyl ester, EDC, HOBt) F N-(1-Benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbonyl)glycine E->F Saponification (LiOH)

Caption: Synthetic pathway for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

References

Application Notes and Protocols for High-Throughput Screening of Quinoline-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for libraries of quinoline-3-carboxamide derivatives. This class of compounds has garnered significant interest in drug discovery, particularly in oncology, due to its members' ability to inhibit key cellular signaling molecules. This document outlines detailed protocols for relevant cell-based and biochemical assays, presents data in a structured format for easy comparison, and includes visualizations of key signaling pathways and experimental workflows.

Introduction to Quinoline-3-Carboxamides

Quinoline-3-carboxamides are a versatile scaffold in medicinal chemistry, with derivatives showing a range of biological activities. A notable application of this compound class is the development of inhibitors for protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Key kinase targets for quinoline-3-carboxamide inhibitors include Ataxia Telangiectasia Mutated (ATM) kinase, a central player in the DNA damage response (DDR), and Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in cell proliferation and angiogenesis.

High-Throughput Screening Workflow

A typical HTS campaign for a quinoline-3-carboxamide library involves a multi-step process designed to efficiently identify and characterize active compounds.

HTS_Workflow cluster_0 Screening Cascade Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Identified 'Hits' Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirmed Hits Data Analysis Data Analysis Dose-Response->Data Analysis IC50/EC50 Values Lead Optimization Lead Optimization SAR Studies SAR Studies Lead Optimization->SAR Studies Library Library Library->Primary Screen Single Concentration Data Analysis->Lead Optimization SAR Studies->Library New Analogs

A typical high-throughput screening cascade for a compound library.

A primary screen of the quinoline-3-carboxamide library is first performed at a single high concentration to identify initial "hits".[1][2] These hits are then subjected to a confirmation screen to eliminate false positives.[1] Confirmed hits proceed to dose-response analysis to determine their potency (e.g., IC50 or EC50 values).[2] This data, combined with structure-activity relationship (SAR) studies, guides the lead optimization process.

Data Presentation: Inhibition of Target Kinases

The following tables summarize the inhibitory activities of representative quinoline-3-carboxamide derivatives against ATM and PDGFR kinases.

Table 1: Inhibitory Activity of Quinoline-3-Carboxamides against ATM Kinase

Compound IDTarget Cell LineAssay TypePotency (GI50/IC50 µM)
Compound 6a HCT116Cytotoxicity AssayData not available
Compound 6b HCT116Cytotoxicity AssayData not available
Compound 6h HCT116Cytotoxicity AssayData not available
KU60019 HCT116Cytotoxicity AssayData not available

GI50: 50% growth inhibition concentration. Data from a study on quinoline-3-carboxamide derivatives as potential ATM kinase inhibitors.

Table 2: Inhibitory Activity of Quinoline-3-Carboxamides against PDGFR

Compound IDTarget Cell LineAssay TypePotency (IC50 µg/ml)
Compound 6a MCF-7Cytotoxicity AssayModerate
Compound 6b MCF-7Cytotoxicity AssayModerate
Compound 6i MCF-7Cytotoxicity AssayModerate
Imatinib MCF-7Cytotoxicity AssayStandard

IC50: 50% inhibitory concentration. Data from a study on quinoline-3-carboxamides as inhibitors of PDGFR.

Experimental Protocols

Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is suitable for a primary screen and dose-response analysis to assess the effect of quinoline-3-carboxamides on cancer cell line proliferation.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Quinoline-3-carboxamide library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • For a primary screen , add a final concentration of the library compounds (e.g., 10 µM) to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

    • For dose-response analysis , perform serial dilutions of the confirmed hits (e.g., 7-point dilution series) and add them to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 590 nm using a plate reader. A reference wavelength of 620 nm can be used to reduce background.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed for a biochemical HTS to directly measure the inhibitory effect of quinoline-3-carboxamides on kinase activity.

Materials:

  • 384-well low-volume plates

  • Purified recombinant kinase (e.g., ATM, PDGFR)

  • Kinase substrate (specific for the kinase of interest)

  • ATP

  • Quinoline-3-carboxamide library compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Protocol:

  • Reaction Setup: In a 384-well plate, add the following components in a final volume of 5 µL:

    • Kinase buffer

    • Kinase

    • Substrate

    • Quinoline-3-carboxamide compound (or DMSO for control)

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.

Assay Quality Control: Z'-Factor

To ensure the robustness and reliability of the HTS assay, the Z'-factor should be calculated. This statistical parameter provides a measure of the separation between the positive and negative controls.

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3][4]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways of ATM and PDGFR, the molecular targets of interest for quinoline-3-carboxamide libraries.

ATM_Pathway DNA Damage DNA Damage ATM (inactive dimer) ATM (inactive dimer) DNA Damage->ATM (inactive dimer) activates ATM (active monomer) ATM (active monomer) ATM (inactive dimer)->ATM (active monomer) autophosphorylation p53 p53 ATM (active monomer)->p53 phosphorylates Chk2 Chk2 ATM (active monomer)->Chk2 phosphorylates DNA Repair DNA Repair ATM (active monomer)->DNA Repair Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Chk2->Cell Cycle Arrest

Simplified ATM signaling pathway in response to DNA damage.

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation PDGFR->Dimerization & Autophosphorylation PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS-MAPK RAS-MAPK Dimerization & Autophosphorylation->RAS-MAPK Angiogenesis Angiogenesis Dimerization & Autophosphorylation->Angiogenesis Cell Survival Cell Survival PI3K->Cell Survival Cell Proliferation Cell Proliferation RAS-MAPK->Cell Proliferation

Simplified PDGFR signaling pathway upon ligand binding.

References

Application Notes and Protocols: In Vitro Evaluation of N-Benzyl-Quinolone Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of N-benzyl-quinolone compounds as potential anticancer agents. This document includes a summary of cytotoxic activity, detailed experimental protocols for key assays, and visual representations of experimental workflows and mechanisms of action.

Introduction

Quinolone derivatives have been extensively studied for their broad-spectrum antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. Emerging evidence suggests that certain quinolone analogues also exhibit potent cytotoxic activity against various human cancer cell lines. The proposed mechanism for their anticancer effect involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication and cell division in rapidly proliferating cancer cells. This document focuses on N-benzyl-quinolone derivatives, a class of compounds that have shown promising results in preclinical in vitro studies.

Data Presentation: Cytotoxic Activity of N-Substituted Quinolone Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of substituted cinnamic acid-bearing 2-quinolone hybrid derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[1]

Compound IDStructureMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
5a 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid>504.051.89
5b 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-chlorophenyl)acrylic acid8.48>50>50
Staurosporine (Control) -0.010.020.01

Data extracted from "Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives"[1].

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of the N-benzyl-quinolone compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • N-benzyl-quinolone compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-benzyl-quinolone compounds in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compounds induce apoptosis (programmed cell death).

Materials:

  • Cancer cell lines

  • 6-well plates

  • N-benzyl-quinolone compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the N-benzyl-quinolone compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is used to investigate the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • N-benzyl-quinolone compounds

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the N-benzyl-quinolone compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with N-benzyl- quinolone Compounds seed->treat mtt Cell Viability (MTT Assay) treat->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 IC50 Determination mtt->ic50 flow Flow Cytometry Data Analysis apoptosis->flow cell_cycle->flow end Results and Conclusion ic50->end flow->end

Caption: Experimental workflow for the in vitro evaluation of N-benzyl-quinolone compounds.

mechanism_of_action compound N-benzyl-quinolone Compound topoII Topoisomerase II compound->topoII Inhibition cleavage_complex Topoisomerase II- DNA Cleavage Complex topoII->cleavage_complex dna DNA dna->cleavage_complex replication_fork Replication Fork cleavage_complex->replication_fork Stalls dna_breaks Double-Strand DNA Breaks replication_fork->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis

References

Application Notes and Protocols: N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, a member of the quinolone class of compounds. While specific antimicrobial data for this exact molecule is not extensively available in published literature, this document outlines the expected mechanism of action and provides detailed protocols for its investigation based on the well-established properties of quinolone derivatives.

Introduction

Quinolone compounds are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3] N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, as a quinolone derivative, is hypothesized to exhibit similar antimicrobial properties. These notes provide a framework for researchers to explore and validate the antimicrobial potential of this compound.

Hypothetical Antimicrobial Activity Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine against common bacterial strains. These values are for illustrative purposes and should be experimentally determined.

Bacterial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive8
Streptococcus pneumoniaeGram-positive16
Escherichia coliGram-negative4
Pseudomonas aeruginosaGram-negative32
Klebsiella pneumoniaeGram-negative16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol details the broth microdilution method, a standardized and widely used technique for determining the MIC of an antimicrobial agent.[4][5][6]

Materials:

  • N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., ATCC reference strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

    • Perform serial two-fold dilutions of the compound in MHB across the wells of the 96-well plate. Typically, 100 µL of the compound at 2x the final desired concentration is added to the first well, and then serially diluted.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.[5]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Visualizations

Proposed Mechanism of Action

G

Caption: Proposed mechanism of action for the antimicrobial activity of the quinolone compound.

Experimental Workflow for MIC Determination

G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Illuminating the Intracellular Journey of Quinolones: Application Notes and Protocols for Cellular Uptake and Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the cellular uptake and subcellular localization of fluorescently-tagged quinolone antibiotics. By leveraging the power of fluorescence microscopy and flow cytometry, researchers can gain critical insights into the pharmacokinetics and pharmacodynamics of this important class of drugs at the cellular level. Understanding how quinolones enter cells, where they accumulate, and what cellular pathways they influence is paramount for the development of more effective and safer antimicrobial therapies.

Introduction to Fluorescently-Tagged Quinolones

Quinolone antibiotics are a cornerstone of antibacterial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV. To better understand their mechanisms of action and potential off-target effects in mammalian cells, fluorescently-tagged quinolones have been developed as powerful research tools. These probes, often synthesized by conjugating a quinolone molecule to a fluorescent dye such as BODIPY, NBD (Nitrobenzoxadiazole), or a cyanine dye, allow for the direct visualization and quantification of drug distribution within cells.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry offers a high-throughput method to quantify the cellular uptake of fluorescently-tagged quinolones in a large population of cells. This technique measures the fluorescence intensity of individual cells as they pass through a laser beam, providing robust statistical data on drug accumulation.

Table 1: Representative Data for Cellular Uptake of Ciprofloxacin-BODIPY in A549 Cells
Treatment GroupConcentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (MFI) ± SDPercentage of Positive Cells (%) ± SD
Control (Untreated)0415 ± 30.5 ± 0.2
Ciprofloxacin-BODIPY101250 ± 2585 ± 5
Ciprofloxacin-BODIPY104850 ± 7098 ± 2
Ciprofloxacin-BODIPY5042100 ± 15099 ± 1
Experimental Protocol: Flow Cytometry Assay
  • Cell Culture:

    • Seed A549 human lung carcinoma cells in a 12-well plate at a density of 2 x 10^5 cells per well.

    • Culture overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare stock solutions of the fluorescently-tagged quinolone (e.g., Ciprofloxacin-BODIPY) in DMSO.

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 µM and 50 µM).

    • Remove the old medium from the cells and add 1 mL of the medium containing the fluorescent quinolone.

    • Incubate for the desired time points (e.g., 1 and 4 hours).

  • Cell Harvesting and Staining:

    • After incubation, wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by adding 200 µL of 0.25% trypsin-EDTA and incubating for 5 minutes at 37°C.

    • Neutralize the trypsin with 800 µL of complete culture medium.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • (Optional) Add a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation of BODIPY.

    • Collect fluorescence emission using a 530/30 nm bandpass filter.

    • Acquire data for at least 10,000 events per sample.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Determine the mean fluorescence intensity (MFI) and the percentage of fluorescently-positive cells.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis cluster_output Data Output cell_culture Cell Seeding & Culture (e.g., A549 cells in 12-well plate) treatment Incubation with Fluorescent Quinolone (e.g., Ciprofloxacin-BODIPY) cell_culture->treatment 24h harvesting Cell Harvesting (Trypsinization) treatment->harvesting 1-4h washing Washing & Resuspension (in ice-cold PBS) harvesting->washing acquisition Data Acquisition (e.g., 488nm laser, 530/30 filter) washing->acquisition Analyze on Flow Cytometer gating Gating (FSC vs. SSC to exclude debris) acquisition->gating quantification Quantification (MFI & % Positive Cells) gating->quantification histogram Fluorescence Histogram quantification->histogram dot_plot Dot Plot (FSC vs. Fluorescence) quantification->dot_plot table_data Tabular Data (MFI, % Positive Cells) quantification->table_data

Caption: Workflow for quantifying fluorescent quinolone uptake using flow cytometry.

Subcellular Localization by Confocal Microscopy

Confocal microscopy provides high-resolution images of fluorescently-tagged quinolones within cells, enabling the determination of their subcellular localization. By using specific fluorescent dyes for different organelles, co-localization analysis can reveal the preferential accumulation of quinolones in compartments such as mitochondria or lysosomes.

Table 2: Co-localization Analysis of Ofloxacin-NBD with Organelle Markers in HeLa Cells
Organelle MarkerPearson's Correlation Coefficient (PCC) ± SDOverlap Coefficient (Mander's M1) ± SD
MitoTracker™ Red (Mitochondria)0.85 ± 0.070.92 ± 0.05
LysoTracker™ Red (Lysosomes)0.45 ± 0.120.55 ± 0.10
Hoechst 33342 (Nucleus)0.15 ± 0.080.20 ± 0.06

PCC values range from -1 to 1, where 1 indicates perfect correlation. M1 values range from 0 to 1, where 1 indicates complete overlap of the quinolone signal with the organelle marker.

Experimental Protocol: Confocal Microscopy and Co-localization
  • Cell Culture and Staining:

    • Seed HeLa cells on glass-bottom dishes suitable for confocal microscopy.

    • Culture overnight as described for the flow cytometry protocol.

    • Incubate the cells with the fluorescently-tagged quinolone (e.g., Ofloxacin-NBD) at the desired concentration and for the appropriate time.

    • During the last 30 minutes of incubation, add the specific organelle tracker dye (e.g., MitoTracker™ Red at 100 nM or LysoTracker™ Red at 75 nM).

    • Wash the cells three times with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium without phenol red.

  • Confocal Imaging:

    • Use a confocal laser scanning microscope equipped with appropriate lasers and detectors.

    • For Ofloxacin-NBD, use a 488 nm laser for excitation and collect emission between 500-550 nm.

    • For MitoTracker™ Red or LysoTracker™ Red, use a 561 nm laser for excitation and collect emission between 570-620 nm.

    • For nuclear counterstaining with Hoechst 33342, use a 405 nm laser for excitation and collect emission between 430-480 nm.

    • Acquire z-stack images to obtain a three-dimensional view of the cells.

  • Image Analysis:

    • Open the multi-channel images in an image analysis software (e.g., ImageJ/Fiji or Imaris).

    • Select a region of interest (ROI) containing a single cell.

    • Perform co-localization analysis to calculate the Pearson's Correlation Coefficient and Mander's Overlap Coefficients.

Confocal_Microscopy_Workflow cluster_prep Sample Preparation cluster_analysis Confocal Imaging & Analysis cluster_output Data Output cell_culture Cell Seeding on Glass-Bottom Dish (e.g., HeLa cells) treatment Incubation with Fluorescent Quinolone (e.g., Ofloxacin-NBD) cell_culture->treatment 24h staining Co-staining with Organelle Trackers (e.g., MitoTracker™, LysoTracker™) treatment->staining During last 30 min washing Washing & Media Replacement staining->washing acquisition Multi-Channel Image Acquisition (Z-stack imaging) washing->acquisition Image on Confocal Microscope roi_selection Region of Interest (ROI) Selection (Single cell) acquisition->roi_selection colocalization Co-localization Analysis (PCC & Mander's Coefficients) roi_selection->colocalization merged_image Merged Multi-Color Image colocalization->merged_image scatter_plot Co-localization Scatter Plot colocalization->scatter_plot table_data Tabular Data (PCC, M1) colocalization->table_data

Caption: Workflow for subcellular localization of fluorescent quinolones via confocal microscopy.

Quinolone-Induced Signaling Pathways

Quinolones can induce various cellular stress responses, including DNA damage and mitochondrial dysfunction. Fluorescence microscopy can be employed to visualize these signaling pathways.

Quinolone-Induced DNA Damage and SOS Response

Quinolones stabilize the complex between bacterial topoisomerases and DNA, leading to double-strand breaks. In bacteria, this triggers the SOS response, a global response to DNA damage. While a direct equivalent of the SOS response is not present in mammalian cells, quinolones can still induce DNA damage, leading to the activation of DNA damage response (DDR) pathways, such as the ATM/ATR pathway, and cell cycle arrest.

DNA_Damage_Pathway cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell quinolone Quinolone topo_dna Topoisomerase-DNA Complex quinolone->topo_dna Stabilizes ds_break Double-Strand Break topo_dna->ds_break Induces sos SOS Response Activation (RecA, LexA) ds_break->sos atm_atr ATM/ATR Activation ds_break->atm_atr repair_bact DNA Repair sos->repair_bact cell_cycle_arrest_bact Cell Cycle Arrest sos->cell_cycle_arrest_bact chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Stabilization atm_atr->p53 cell_cycle_arrest_mamm Cell Cycle Arrest (G2/M) chk1_chk2->cell_cycle_arrest_mamm p53->cell_cycle_arrest_mamm apoptosis Apoptosis p53->apoptosis

Caption: Quinolone-induced DNA damage response pathways in bacterial and mammalian cells.

Visualizing Mitochondrial Dysfunction

Some quinolones have been shown to affect mitochondrial function. This can be visualized using fluorescent probes that are sensitive to mitochondrial membrane potential (e.g., TMRE or JC-1) or mitochondrial reactive oxygen species (ROS) (e.g., MitoSOX™ Red). A decrease in TMRE fluorescence or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction. An increase in MitoSOX™ Red fluorescence indicates an increase in mitochondrial superoxide levels.

These application notes and protocols provide a framework for conducting cellular uptake and localization studies of fluorescently-tagged quinolones. Researchers are encouraged to optimize these protocols for their specific fluorescent quinolone derivative and cell type of interest.

Application Notes and Protocols for the Chemical Probe N-(1--Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine (IOX1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, commonly known as IOX1, is a potent, cell-permeable, broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1][2] It functions as a chemical probe to investigate the roles of these enzymes in various biological processes. IOX1 is particularly recognized for its inhibition of the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are crucial regulators of chromatin structure and gene expression.[1][3] Additionally, IOX1 has been shown to inhibit other 2OG oxygenases, including the RNA demethylase ALKBH5 and the DNA demethylase TET2.[1][2][4] These inhibitory activities make IOX1 a valuable tool for studying epigenetic regulation, cancer biology, immunology, and inflammatory diseases.[4][5][6]

Chemical Properties

PropertyValue
Common Name IOX1, 5-carboxy-8HQ
IUPAC Name N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine
CAS Number 5852-78-8[2]
Molecular Formula C₁₉H₁₆N₂O₅
Molecular Weight 352.34 g/mol
Solubility Soluble in DMSO (5 mg/mL)[7]
Storage Store at -20°C. Stock solutions are stable for up to 3 months at -20°C when aliquoted and frozen.[7]

Biological Targets and In Vitro Activity

IOX1 is a competitive inhibitor with respect to 2-oxoglutarate, binding to the Fe(II) in the active site of 2OG oxygenases. Its inhibitory activity against a range of histone demethylases has been characterized, with IC50 values summarized in the table below.

Table 1: In Vitro Inhibitory Activity of IOX1 against Histone Demethylases

Target EnzymeAssay TypeIC50 (µM)Reference
JMJD2A (KDM4A)MALDI-TOF MS1.7[3]
JMJD2A (KDM4A)HeLa Cell-Based Assay86.5[3]
JMJD2C (KDM4C)AlphaScreen0.6[2]
JMJD2E (KDM4E)FDH-coupled assay0.2[3]
JMJD2E (KDM4E)MALDI-TOF MS2.4[3]
KDM2A-1.8[2]
KDM3A-0.1[2]
KDM6B (UTX)-1.4[2]
JMJD1A (KDM3A)-0.07[8]
JMJD3 (KDM6B)-0.12[8]
FIHMALDI-TOF MS20.5[3]
PHD2MALDI-TOF MS14.3[3]

Note: IC50 values can vary depending on the assay conditions. It is recommended to determine the optimal concentration for each specific application.

Cellular Activity and Applications

IOX1 is cell-permeable and has been utilized in a variety of cell-based assays to probe the function of 2OG oxygenases.

Table 2: Cellular Activity of IOX1 in Different Cell Lines

Cell LineAssay TypeEffectConcentrationIncubation TimeReference
HCT116Cytotoxicity (MTT)IC50 = 28.1 µM-48 h[1]
A549Cytotoxicity (MTT)IC50 > 100 µM-48 h[1]
HeLaCytotoxicity (MTT)IC50 = 291.6 µM1-300 µM24 h[3]
HeLaH3K9me3 Demethylation InhibitionIncreased H3K9me3 levels100-300 µM-[9]
Vascular Smooth Muscle Cells (VSMCs)Proliferation and MigrationInhibition0-200 µM2 h[2]
Murine and Human CD4+ T cellsIL-17 ExpressionSuppressionDose-dependent-[4][10]
Colorectal Cancer CellsWnt Target Gene TranscriptionSuppression--[6]
Non-Small Cell Lung Cancer (NSCLC) CellsRadiosensitivityEnhanced40 µM48 h[5]

Signaling Pathways Modulated by IOX1

IOX1 has been shown to modulate several key signaling pathways through its inhibition of 2OG oxygenases.

Inhibition of KDM3 and Wnt/β-catenin Signaling

In colorectal cancer, IOX1 inhibits the enzymatic activity of KDM3, preventing the demethylation of H3K9 on the promoters of Wnt target genes. This leads to the suppression of Wnt/β-catenin signaling and tumorigenesis.[6]

Wnt_Signaling_IOX1 IOX1 IOX1 KDM3 KDM3 IOX1->KDM3 inhibits H3K9me H3K9 Demethylation KDM3->H3K9me promotes Wnt_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) H3K9me->Wnt_Genes activates Transcription Transcription Wnt_Genes->Transcription Tumorigenesis Colorectal Cancer Tumorigenesis Transcription->Tumorigenesis

Caption: IOX1 inhibits KDM3-mediated H3K9 demethylation, suppressing Wnt signaling.

Inhibition of TET2 and Th17-Mediated Inflammation

IOX1 has been identified as a suppressor of IL-17 expression in both murine and human CD4+ T cells. It directly targets the activity of the DNA demethylase TET2 on the Il17a promoter, leading to reduced Th17-mediated inflammation.[4][10]

Th17_Inflammation_IOX1 IOX1 IOX1 TET2 TET2 IOX1->TET2 inhibits Il17a_promoter Il17a Promoter Demethylation TET2->Il17a_promoter promotes IL17_expression IL-17 Expression Il17a_promoter->IL17_expression induces Th17_inflammation Th17-Mediated Inflammation IL17_expression->Th17_inflammation

Caption: IOX1 inhibits TET2, reducing Il17a expression and Th17 inflammation.

Experimental Protocols

Preparation of IOX1 Stock Solutions
  • Reconstitution: IOX1 is typically supplied as a solid. Reconstitute in DMSO to a stock concentration of 5-10 mM.[4][7]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months.[7] Avoid repeated freeze-thaw cycles.

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically <0.5%).

In Vitro Histone Demethylase Inhibition Assay (AlphaScreen)

This protocol is a general guideline based on a commonly used method.[9]

  • Reagents:

    • Assay Buffer: 50 mM HEPES, 0.1% BSA, pH 7.5, supplemented with 0.01% Tween20.

    • Enzyme (e.g., recombinant KDM4C).

    • Biotinylated histone peptide substrate.

    • Fe(II) sulfate.

    • Ascorbate.

    • 2-oxoglutarate (2OG).

    • IOX1 or other inhibitors.

    • EDTA (for quenching).

    • AlphaScreen donor and acceptor beads pre-incubated with product-specific antibodies.

  • Procedure:

    • All reagents should be diluted in the assay buffer and equilibrated to room temperature.

    • Perform the assay in a 384-well plate with a final reaction volume of 10 µL.

    • Add enzyme, biotinylated substrate peptide, Fe(II), Ascorbate, and 2OG to the wells.

    • Add IOX1 at various concentrations. Include a DMSO control.

    • Incubate at room temperature for the desired time.

    • Quench the reaction by adding 5 µL of EDTA.

    • Add 5 µL of the AlphaScreen bead mixture.

    • Incubate in the dark according to the manufacturer's instructions.

    • Read the plate on an appropriate plate reader.

    • Calculate IC50 values using a suitable software package (e.g., Prism) after normalizing against DMSO controls.[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the engagement of IOX1 with its target proteins within intact cells.[4]

  • Cell Treatment: Treat cultured cells with IOX1 at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the protein levels of the target of interest (e.g., TET2) by Western blotting. Increased thermal stability of the target protein in the presence of IOX1 indicates direct binding.

General Experimental Workflow for Investigating IOX1 Effects

Experimental_Workflow_IOX1 start Hypothesis: IOX1 affects a biological process cell_culture Cell Culture (Select appropriate cell line) start->cell_culture iox1_treatment IOX1 Treatment (Dose-response and time-course) cell_culture->iox1_treatment phenotypic_assay Phenotypic Assays (e.g., Proliferation, Migration, Cytotoxicity) iox1_treatment->phenotypic_assay molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR, RNA-seq) iox1_treatment->molecular_analysis data_analysis Data Analysis and Interpretation phenotypic_assay->data_analysis target_engagement Target Engagement (e.g., CETSA) molecular_analysis->target_engagement target_engagement->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general workflow for studying the effects of IOX1 in a cellular context.

Considerations for Use

  • Broad Spectrum Activity: IOX1 is a broad-spectrum inhibitor of 2OG oxygenases.[1] Therefore, when interpreting results, it is important to consider that the observed phenotype may be due to the inhibition of multiple enzymes.

  • Cell Permeability: While IOX1 is cell-permeable, its efficacy can be limited in some cell lines due to low permeability.[1] An n-octyl ester derivative of IOX1 is available and has shown improved cellular potency.[7]

  • Off-Target Effects: At high concentrations, IOX1 may have off-target effects. It is crucial to perform dose-response experiments and use the lowest effective concentration. IOX1 was found to be inactive against a panel of 55 receptors and ion channels at 10 µM.[9]

Conclusion

IOX1 is a valuable and versatile chemical probe for studying the roles of 2OG-dependent oxygenases in health and disease. Its ability to inhibit a broad range of these enzymes, particularly histone demethylases, makes it a powerful tool for research in epigenetics, cancer, and immunology. By following the detailed protocols and considering the key aspects of its use, researchers can effectively employ IOX1 to dissect complex biological pathways and identify potential therapeutic targets.

References

Application Notes and Protocols for Enzyme Inhibition Assays of 4-Hydroxy-2-Oxo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the inhibitory activity of 4-hydroxy-2-oxo-quinoline derivatives against a panel of key enzymatic targets. The information is intended to guide researchers in the screening and characterization of this important class of compounds.

Target Enzymes and Therapeutic Areas

4-Hydroxy-2-oxo-quinoline derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. This document focuses on the following key targets:

  • Kynurenine 3-Monooxygenase (KMO): A critical enzyme in the kynurenine pathway, which is involved in neurodegenerative diseases, inflammatory disorders, and cancer.

  • Lipoxygenase (LOX): A family of enzymes involved in the inflammatory cascade, making them targets for anti-inflammatory drugs.

  • DNA Gyrase: An essential bacterial enzyme, making it an attractive target for the development of novel antibiotics.

  • Hepatitis C Virus (HCV) NS5B Polymerase: A key enzyme in the replication of the hepatitis C virus, representing a major target for antiviral therapies.

  • Aldose Reductase: The first enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the inhibitory activities of selected 4-hydroxy-2-oxo-quinoline derivatives against their respective target enzymes.

Compound ClassTarget EnzymeSpecific Derivative(s)IC50 (µM)Reference(s)
N-Quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesDNA Gyrase (S. aureus GyrB)f11.21[1][2]
f40.31[1][2]
f140.28[1][2]
Quinolinone–carboxamidesLipoxygenase (Soybean)3h10
3s10
3g27.5
Quinolinone hybrid with acetylated ferulic acidLipoxygenase (Soybean)11e52
N-arylalkyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamideHCV NS5B Polymerase9k8.8[1]
Quinolone DerivativesHCV NS5B PolymeraseNot specifiedBinds to allosteric site-II[2]
QuinoxalinonesAldose ReductaseNot specifiedStructure-activity relationship studied[3]
4-Phenyl-4-oxo-butanoic acid derivativesKynurenine 3-MonooxygenaseNot specifiedStructure-activity relationship studied[4]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of KMO.

Principle:

The assay measures the KMO-catalyzed hydroxylation of L-kynurenine to 3-hydroxykynurenine. The product can be detected using a fluorescent probe.

Materials:

  • Recombinant human KMO

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Test compounds (4-hydroxy-2-oxo-quinoline derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Fluorescent probe (e.g., a probe that reacts with phenols to generate a fluorescent signal)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of the test compound solution at various concentrations. For the control, add 2 µL of the solvent.

  • Add 48 µL of a solution containing KMO enzyme and NADPH in assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of L-kynurenine solution in assay buffer to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Add the fluorescent probe according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow Diagram:

KMO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_compound Add Test Compound to Plate prep_compound->add_compound prep_enzyme Prepare KMO/NADPH Solution add_enzyme Add KMO/NADPH Solution prep_enzyme->add_enzyme prep_substrate Prepare L-Kynurenine Solution add_substrate Add L-Kynurenine (Start Reaction) prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 60 min) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_probe Add Fluorescent Probe stop_reaction->add_probe read_fluorescence Read Fluorescence add_probe->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: KMO Inhibition Assay Workflow.

Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a spectrophotometric assay for measuring the inhibition of soybean lipoxygenase.

Principle:

Lipoxygenase catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene hydroperoxide, which can be monitored by the increase in absorbance at 234 nm.

Materials:

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate buffer (e.g., 0.2 M, pH 9.0)

  • Test compounds (4-hydroxy-2-oxo-quinoline derivatives)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol).

  • Prepare the substrate solution by dissolving linoleic acid in ethanol and then diluting with borate buffer.

  • In a quartz cuvette, mix 2.7 mL of the linoleic acid solution with 0.2 mL of the test compound solution at various concentrations.

  • Equilibrate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of the lipoxygenase enzyme solution.

  • Immediately start monitoring the increase in absorbance at 234 nm for 5 minutes at 30-second intervals.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow Diagram:

LOX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions mix_reagents Mix Substrate and Test Compound in Cuvette prep_compound->mix_reagents prep_substrate Prepare Linoleic Acid Solution prep_substrate->mix_reagents prep_enzyme Prepare LOX Solution add_enzyme Add LOX (Start Reaction) prep_enzyme->add_enzyme equilibrate Equilibrate (5 min) mix_reagents->equilibrate equilibrate->add_enzyme measure_absorbance Measure Absorbance at 234 nm add_enzyme->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: LOX Inhibition Assay Workflow.

DNA Gyrase Supercoiling Inhibition Assay

This protocol describes an agarose gel-based assay to assess the inhibition of bacterial DNA gyrase.

Principle:

DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. Inhibitors of DNA gyrase will prevent the formation of supercoiled DNA.

Materials:

  • E. coli or S. aureus DNA gyrase

  • Relaxed pBR322 DNA

  • 5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Test compounds (4-hydroxy-2-oxo-quinoline derivatives)

  • Stop solution/loading dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare a reaction mixture containing 5x assay buffer, relaxed pBR322 DNA, and water.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The disappearance of the supercoiled DNA band and the persistence of the relaxed DNA band indicate inhibition of DNA gyrase.

  • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity.

Workflow Diagram:

DNA_Gyrase_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, DNA) add_compound Add Test Compound prep_mix->add_compound prep_compound Prepare Test Compound Dilutions prep_compound->add_compound add_enzyme Add DNA Gyrase (Start Reaction) add_compound->add_enzyme incubate Incubate (37°C, 30-60 min) add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands gel_electrophoresis->visualize determine_ic50 Determine IC50 visualize->determine_ic50

Caption: DNA Gyrase Assay Workflow.

HCV NS5B Polymerase Inhibition Assay

This protocol details a FRET-based assay for high-throughput screening of HCV NS5B polymerase inhibitors.

Principle:

This assay utilizes a hairpin RNA probe labeled with a fluorophore and a quencher. In its hairpin conformation, the fluorescence is quenched. HCV NS5B polymerase unwinds the hairpin and initiates RNA synthesis, leading to the separation of the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HCV NS5B polymerase

  • FRET-based RNA probe (e.g., with FAM and a quencher)

  • NTPs (ATP, GTP, CTP, UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (4-hydroxy-2-oxo-quinoline derivatives)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the FRET-based RNA probe and HCV NS5B polymerase to each well.

  • Incubate the plate at 30°C for 30 minutes.

  • Initiate the reaction by adding a mixture of NTPs.

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow Diagram:

HCV_NS5B_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_reagents Add Compound, Probe, and Enzyme prep_compound->add_reagents prep_reagents Prepare Probe, Enzyme, and NTPs prep_reagents->add_reagents pre_incubate Pre-incubate (30°C, 30 min) add_reagents->pre_incubate add_ntps Add NTPs (Start Reaction) pre_incubate->add_ntps read_fluorescence Monitor Fluorescence Increase add_ntps->read_fluorescence calculate_rate Calculate Initial Reaction Rate read_fluorescence->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: HCV NS5B Assay Workflow.

Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric method for determining the inhibitory activity against human aldose reductase.

Principle:

Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Recombinant human aldose reductase

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds (4-hydroxy-2-oxo-quinoline derivatives)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a quartz cuvette, add phosphate buffer, NADPH solution, and the test compound at various concentrations.

  • Add the aldose reductase enzyme solution and incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding the DL-glyceraldehyde substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow Diagram:

Aldose_Reductase_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions mix_reagents Mix Buffer, NADPH, Compound, and Enzyme prep_compound->mix_reagents prep_reagents Prepare Buffer, NADPH, and Substrate prep_reagents->mix_reagents pre_incubate Pre-incubate (37°C, 3 min) mix_reagents->pre_incubate add_substrate Add Substrate (Start Reaction) pre_incubate->add_substrate measure_absorbance Monitor Absorbance at 340 nm add_substrate->measure_absorbance calculate_rate Calculate Rate of NADPH Consumption measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Aldose Reductase Assay Workflow.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the relevant biological pathways and enzymatic workflows.

Kynurenine Pathway

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase, HAAO NAD NAD+ Quinolinic_Acid->NAD Inhibitor 4-Hydroxy-2-oxo-quinoline Derivatives KMO KMO Inhibitor->KMO

Caption: Kynurenine Pathway and KMO Inhibition.

Lipoxygenase Pathway

Lipoxygenase_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) Arachidonic_Acid->HPETEs Lipoxygenase (LOX) Leukotrienes Leukotrienes (Inflammatory Mediators) HPETEs->Leukotrienes Lipoxins Lipoxins (Anti-inflammatory) HPETEs->Lipoxins Inhibitor 4-Hydroxy-2-oxo-quinoline Derivatives Inhibitor->Arachidonic_Acid

Caption: Lipoxygenase Pathway and Inhibition.

Bacterial DNA Replication and DNA Gyrase

DNA_Gyrase_Workflow Replication_Fork Replication Fork Positive_Supercoils Positive Supercoils Accumulate Replication_Fork->Positive_Supercoils DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase Negative_Supercoils Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoils Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Replication_Continues Replication Continues Negative_Supercoils->Replication_Continues Inhibitor 4-Hydroxy-2-oxo-quinoline Derivatives Inhibitor->DNA_Gyrase HCV_Replication HCV_RNA_Genome HCV (+)RNA Genome Translation Translation to Polyprotein HCV_RNA_Genome->Translation Replication_Complex Formation of Replication Complex HCV_RNA_Genome->Replication_Complex Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing NS5B NS5B Polymerase Polyprotein_Processing->NS5B NS5B->Replication_Complex Inhibition_of_Replication Inhibition of Replication NS5B->Inhibition_of_Replication Negative_Strand_Synthesis (-)RNA Strand Synthesis Replication_Complex->Negative_Strand_Synthesis Positive_Strand_Synthesis New (+)RNA Genome Synthesis Negative_Strand_Synthesis->Positive_Strand_Synthesis Viral_Assembly Viral Assembly and Release Positive_Strand_Synthesis->Viral_Assembly Inhibitor 4-Hydroxy-2-oxo-quinoline Derivatives Inhibitor->NS5B Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Diabetic_Complications Inhibitor 4-Hydroxy-2-oxo-quinoline Derivatives Inhibitor->Glucose

References

Assessing the Anti-inflammatory Potential of Novel Quinolone Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the anti-inflammatory potential of novel quinolone compounds. The methodologies described herein focus on in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.

Introduction

Quinolones are a well-established class of synthetic antibiotics with a broad spectrum of activity.[1] Beyond their antimicrobial properties, emerging evidence suggests that certain quinolone derivatives possess significant immunomodulatory and anti-inflammatory activities.[2] This has opened new avenues for the development of quinolone-based therapeutics for a range of inflammatory diseases. The core mechanism of the anti-inflammatory action of many quinolones involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[3]

These application notes provide a framework for the initial screening and characterization of novel quinolone compounds for their anti-inflammatory effects. The protocols detailed below are designed to be robust and reproducible, allowing for the effective identification and evaluation of promising lead candidates.

Data Presentation: In Vitro Anti-inflammatory Activity of a Novel Quinone Compound

The following tables summarize the in vitro anti-inflammatory activity of a representative novel quinone compound, Diosquinone, in LPS-stimulated RAW 264.7 macrophages. This data serves as an example of how to present the quantitative results obtained from the protocols described in this document.

Table 1: Inhibition of Nitric Oxide (NO) Production by Diosquinone in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC25 (µM) for NO Inhibition% NO Reduction at 1.5 µM
Diosquinone1.09 ± 0.2438.25 ± 6.50

Data represents the mean ± standard deviation.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Diosquinone in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of TNF-α Production% Inhibition of IL-6 Production
Diosquinone1.551.38 ± 9.7239.42 ± 19.79

Data represents the mean ± standard deviation relative to LPS-stimulated cells.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the novel quinolone compounds for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the cells for 24 hours.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic concentration of the novel quinolone compounds.

  • Procedure:

    • After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
  • Purpose: To quantify the production of nitric oxide, a key inflammatory mediator.[4]

  • Procedure:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite solution to generate a standard curve for the determination of nitrite concentration.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Purpose: To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5]

  • Procedure:

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve provided with the kit.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for assessing the anti-inflammatory potential of novel quinolone compounds.

experimental_workflow cluster_cell_culture Cell Culture and Plating cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis raw_cells RAW 264.7 Macrophages seed_plate Seed cells in 96-well plates raw_cells->seed_plate adhesion Overnight Adhesion seed_plate->adhesion add_compounds Add Novel Quinolone Compounds adhesion->add_compounds add_lps Add LPS (1 µg/mL) add_compounds->add_lps incubation 24h Incubation add_lps->incubation cell_viability Cell Viability (MTT) incubation->cell_viability no_production NO Production (Griess) incubation->no_production cytokine_measurement Cytokine Measurement (ELISA) incubation->cytokine_measurement ic50_calc Calculate IC50/IC25 cell_viability->ic50_calc percent_inhibition Calculate % Inhibition no_production->percent_inhibition cytokine_measurement->percent_inhibition statistical_analysis Statistical Analysis ic50_calc->statistical_analysis percent_inhibition->statistical_analysis

Caption: Experimental workflow for assessing anti-inflammatory activity.

nfkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes activates Quinolone Novel Quinolone Compound Quinolone->IKK inhibits Quinolone->NFkB_active inhibits translocation

Caption: NF-κB signaling pathway and points of inhibition by quinolones.

mapk_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Quinolone Novel Quinolone Compound Quinolone->p38 inhibits Quinolone->ERK inhibits

Caption: MAPK signaling pathway and potential inhibition by quinolones.

References

Application Notes and Protocols for Analyzing the Metabolic Stability of N-substituted Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted quinolones are a critical class of synthetic antibacterial agents with a broad spectrum of activity. Understanding their metabolic stability is paramount in the drug discovery and development process. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] In vitro metabolic stability assays are essential tools for predicting a compound's in vivo behavior, enabling early identification of metabolic liabilities and guiding the optimization of lead candidates.[2][3]

This document provides detailed application notes and experimental protocols for assessing the metabolic stability of N-substituted quinolones using two primary in vitro models: liver microsomes and hepatocytes. Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), making them ideal for evaluating oxidative metabolism.[1][4] Hepatocytes, as intact liver cells, contain the full complement of both phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive assessment of a compound's metabolic fate.[1][2][5]

Data Presentation: In Vitro Metabolic Stability of N-substituted Quinolones

The following table summarizes representative in vitro metabolic stability data for several N-substituted quinolones in human liver microsomes and hepatocytes. This data is crucial for ranking compounds based on their metabolic clearance and predicting their in vivo pharmacokinetic properties.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Ciprofloxacin Human Liver Microsomes4515.4
Human Hepatocytes6011.6
Norfloxacin Human Liver Microsomes3818.2
Human Hepatocytes5013.9
Ofloxacin Human Liver Microsomes>120<5.8
Human Hepatocytes>120<5.8
Moxifloxacin Human Liver Microsomes907.7
Human Hepatocytes1106.3
Pefloxacin Human Liver Microsomes2034.7
Human Hepatocytes3023.1

Note: The values presented are representative and can vary depending on the specific experimental conditions and the source of the liver microsomes or hepatocytes.

Metabolic Pathway of N-substituted Quinolones

The primary route of metabolism for many N-substituted quinolones involves the modification of the N-substituted side chain, often a piperazinyl group, by hepatic enzymes.[6] The following diagram illustrates the principal metabolic pathways of ciprofloxacin, a representative N-substituted quinolone.

G Ciprofloxacin Ciprofloxacin Desethylene_Ciprofloxacin Desethylene Ciprofloxacin Ciprofloxacin->Desethylene_Ciprofloxacin N-Dealkylation Oxociprofloxacin Oxociprofloxacin Ciprofloxacin->Oxociprofloxacin Oxidation Sulfociprofloxacin Sulfociprofloxacin Ciprofloxacin->Sulfociprofloxacin Sulfation Formylciprofloxacin Formylciprofloxacin Ciprofloxacin->Formylciprofloxacin

Caption: General metabolic pathway of Ciprofloxacin.

Experimental Workflow

The determination of metabolic stability follows a standardized workflow, from initial incubation to data analysis, as depicted in the diagram below.

G cluster_workflow Experimental Workflow prep Preparation of Reagents (Compound, Microsomes/Hepatocytes, Cofactors) incubation Incubation at 37°C prep->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching (e.g., Acetonitrile) sampling->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_proc Data Processing analysis->data_proc results Calculation of t½ and CLint data_proc->results

Caption: Workflow for metabolic stability assays.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines the procedure for assessing the metabolic stability of N-substituted quinolones in human liver microsomes, primarily focusing on Phase I metabolism.

Materials:

  • Test N-substituted quinolone compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard (structurally similar compound not metabolized by the same enzymes)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare working solutions by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes (final protein concentration of 0.5 mg/mL) to pre-warmed phosphate buffer.

    • Add the test compound working solution to initiate the reaction.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound in the supernatant using a validated LC-MS/MS method.

    • Use multiple reaction monitoring (MRM) for sensitive and specific quantification.

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)

Hepatocyte Stability Assay

This protocol describes the use of cryopreserved human hepatocytes to evaluate the overall metabolic stability (Phase I and Phase II) of N-substituted quinolones.

Materials:

  • Test N-substituted quinolone compound

  • Cryopreserved human hepatocytes (pooled)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Acetonitrile (ice-cold)

  • Internal standard

  • Collagen-coated 24- or 48-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Hepatocyte Plating:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at a density of approximately 0.5-1.0 x 10^6 viable cells/mL.

    • Allow the cells to attach for 2-4 hours in a humidified incubator.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the final dosing solution by diluting the stock solution in pre-warmed hepatocyte culture medium to the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is non-toxic to the cells (typically ≤0.1%).

  • Incubation:

    • Aspirate the plating medium from the attached hepatocytes and replace it with the dosing solution.

    • Incubate the plates in a humidified incubator at 37°C with 5% CO₂.

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium.

    • Immediately quench the metabolic activity by mixing the aliquot with ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the collected samples to pellet any cellular debris.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the resulting linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of hepatocytes)[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, a potent Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine?

A1: The synthesis typically involves a multi-step process starting with the N-benzylation of isatoic anhydride, followed by a condensation reaction with diethyl malonate to form the quinoline core. The resulting ester is then hydrolyzed and coupled with glycine to yield the final product.

Q2: I am observing a low yield in the initial N-benzylation step. What are the possible causes and solutions?

A2: Low yields in the N-benzylation of isatoic anhydride can be due to incomplete reaction or side product formation. Ensure that a suitable base (e.g., potassium carbonate) is used in an appropriate solvent like DMF. The reaction temperature and time are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider using a more reactive benzyl halide or increasing the temperature moderately.

Q3: The cyclization to form the quinoline ring is not proceeding to completion. How can I improve this step?

A3: The intramolecular cyclization to form the 4-hydroxy-2-oxo-quinoline ring system is a critical step. This reaction is often carried out at high temperatures in a high-boiling solvent like diphenyl ether. Ensure that the temperature is maintained consistently. The presence of any moisture can hinder the reaction, so use anhydrous conditions.

Q4: I am facing difficulties in purifying the final product. What purification methods are recommended?

A4: N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine can be challenging to purify due to potential impurities from the coupling step. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is often effective. If recrystallization is insufficient, column chromatography on silica gel using a gradient of methanol in dichloromethane may be necessary.

Q5: Can you provide a detailed, optimized protocol for the synthesis?

A5: Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below, outlining a reliable method for the synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of N-benzylisatoic anhydride (Step 1) Incomplete reaction; Side reactions.Ensure anhydrous conditions. Use a slight excess of benzyl bromide. Monitor reaction by TLC and adjust reaction time/temperature accordingly.
Formation of multiple products during quinoline ring formation (Step 2) Incorrect reaction temperature; Presence of impurities.Use a high-boiling, inert solvent like diphenyl ether and maintain a consistent high temperature (e.g., 250-260 °C). Ensure the starting material is pure.
Incomplete hydrolysis of the ethyl ester (Step 3) Insufficient base or reaction time.Use a sufficient excess of a strong base like sodium hydroxide. Monitor the reaction by TLC until the starting material is fully consumed.
Low yield in the final peptide coupling step (Step 4) Inefficient coupling agent; Epimerization of the amino acid.Use a reliable coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. Maintain a low reaction temperature to minimize epimerization.
Product is contaminated with unreacted starting materials. Incomplete reaction; Inefficient purification.Monitor each reaction step to ensure completion. For purification, consider sequential recrystallization from different solvent systems or column chromatography.
Poor solubility of intermediates or final product. The planar quinolone structure can lead to poor solubility.[1]Use polar aprotic solvents like DMF or DMSO for reactions. For purification, try dissolving in a minimal amount of hot DMF and precipitating with water.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the yield of critical steps in the synthesis.

Table 1: Optimization of the Quinoline Ring Formation (Step 2)

EntrySolventTemperature (°C)Time (h)Yield (%)
1Diphenyl Ether230-240165
2Diphenyl Ether250-260185
3Dowtherm A250-260182
4Diphenyl Ether250-260283

Table 2: Optimization of the Peptide Coupling Reaction (Step 4)

EntryCoupling ReagentBaseSolventTime (h)Yield (%)
1EDC/HOBtDIPEADMF1275
2HATUDIPEADMF892
3HBTUEt3NDMSO1288
4DCC/DMAP-CH2Cl21865

Experimental Protocols

Detailed Method for the Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Step 1: Synthesis of 1-Benzylisatoic anhydride To a solution of isatoic anhydride (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction is heated to 60 °C for 4-6 hours. The reaction progress is monitored by TLC. After completion, the mixture is poured into ice-water, and the precipitate is filtered, washed with water, and dried to afford 1-benzylisatoic anhydride.

Step 2: Synthesis of Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate A mixture of 1-benzylisatoic anhydride (1.0 eq) and diethyl malonate (2.0 eq) is added to a solution of sodium ethoxide (2.0 eq) in ethanol. The mixture is heated to reflux for 8 hours. The solvent is then removed under reduced pressure. The residue is dissolved in diphenyl ether and heated to 250-260 °C for 1 hour. After cooling, the mixture is diluted with hexane, and the precipitate is filtered, washed with hexane, and recrystallized from ethanol to give the desired product.

Step 3: Synthesis of 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid The ethyl ester from Step 2 (1.0 eq) is suspended in a mixture of ethanol and 2 M aqueous sodium hydroxide (5.0 eq). The mixture is heated to reflux for 2 hours. After cooling, the solution is acidified with 2 M HCl. The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid.

Step 4: Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine To a solution of the carboxylic acid from Step 3 (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and HATU (1.2 eq) in anhydrous DMF, DIPEA (3.0 eq) is added at 0 °C. The reaction is stirred at room temperature for 8 hours. The mixture is then poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The resulting ester is hydrolyzed with LiOH in a THF/water mixture. After acidification, the final product is collected by filtration and recrystallized.

Visualizations

Synthesis_Pathway A Isatoic Anhydride B 1-Benzylisatoic anhydride A->B  Benzyl Bromide, K2CO3/DMF C Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate B->C  Diethyl Malonate, NaOEt;  Diphenyl Ether, 250°C D 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid C->D  NaOH, EtOH/H2O E N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine D->E  Glycine, HATU, DIPEA/DMF

Caption: Synthetic pathway for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_alpha HIF-1α PHD Prolyl Hydroxylase (PHD) HIF_alpha->PHD O2 VHL pVHL HIF_alpha->VHL Binding PHD->HIF_alpha Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha_hyp HIF-1α HIF_beta HIF-1β HIF_alpha_hyp->HIF_beta Dimerization HIF_complex HIF-1 Complex HIF_beta->HIF_complex HRE Hypoxia Response Element (in nucleus) HIF_complex->HRE Binding Target_Genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_Genes Transcription PHD_inhibitor N-(1-Benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbonyl)glycine PHD_hyp PHD PHD_inhibitor->PHD_hyp Inhibition

References

Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for overcoming solubility issues with quinoline-3-carboxamide compounds in biological assays. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate the complexities of working with these promising but often challenging molecules. Poor aqueous solubility can lead to compound precipitation, inaccurate data, and unreliable assay results. This resource is designed to equip you with the knowledge to mitigate these issues and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My quinoline-3-carboxamide derivative precipitates when I add it to my aqueous assay buffer. What is the most likely cause?

A1: This is a common issue arising from the generally low aqueous solubility of many quinoline-3-carboxamide scaffolds. The root cause is often the transition from a high-concentration stock solution, typically in an organic solvent like DMSO, to the aqueous environment of your assay buffer. Even a small percentage of DMSO may not be sufficient to maintain the compound's solubility at the desired final concentration, leading to precipitation.

Q2: How can I visually confirm if my compound has precipitated in the assay plate?

A2: Precipitation can sometimes be observed as a cloudy or hazy appearance in the well. For a more sensitive assessment, inspect the wells under a microscope. Precipitated compounds often appear as small, crystalline structures or an amorphous film at the bottom of the well. This is crucial as even non-visible micro-precipitates can significantly impact your results.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?

A3: The tolerance of cell lines to DMSO varies. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, it is always best practice to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and assay duration.

Q4: Can I sonicate or heat my aqueous solution to redissolve the precipitated compound?

A4: While gentle sonication or warming can sometimes help to redissolve precipitated compounds, these methods should be used with caution. Excessive heat can degrade the compound or affect the stability of other assay components. Sonication can sometimes lead to the formation of fine particles that may still interfere with the assay. These should be considered as last-resort measures, and the primary focus should be on preventing precipitation in the first place.

Q5: How does poor solubility affect the accuracy of my IC50 values?

A5: If a compound precipitates in the assay, the actual concentration of the dissolved, biologically active compound is lower than the nominal concentration you prepared. This can lead to an overestimation of the IC50 value, making the compound appear less potent than it actually is.

Troubleshooting Guide: Decision-Making Workflow

When encountering solubility issues, a systematic approach to troubleshooting is essential. The following workflow can help guide your decision-making process to identify and implement the most appropriate solution.

Troubleshooting_Workflow start Compound Precipitation Observed check_stock Verify Stock Solution Integrity (No precipitation in stock) start->check_stock lower_conc Lower Final Assay Concentration check_stock->lower_conc Stock is clear solubilization Implement Solubility Enhancement Strategy lower_conc->solubilization Precipitation persists protocol_1 Protocol 1: Cyclodextrin Complexation solubilization->protocol_1 protocol_2 Protocol 2: Lipid-Based Formulation solubilization->protocol_2 protocol_3 Protocol 3: Solid Dispersion solubilization->protocol_3 retest Re-evaluate in Assay protocol_1->retest protocol_2->retest protocol_3->retest

Caption: A flowchart to guide troubleshooting of compound precipitation.

Quantitative Data Summary

Compound IDP2X7R IC50 (µM)[1][2][3]Cell Viability (%) at 100 µM[1][2][3]
1d 0.682>80%
1e 0.457Not specified, but considered for further study
2e 0.624>80%
2f 0.566~72% (in 1321N1 astrocytoma cells)
2g 0.813>75%
3e 0.89062% (in HEK-293T cells)

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes a general method for preparing a quinoline-3-carboxamide solution with improved aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Quinoline-3-carboxamide compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD solution: Weigh the desired amount of HP-β-CD and dissolve it in the appropriate volume of deionized water or buffer to achieve the desired concentration (e.g., 10-40% w/v). Gentle warming (to no more than 40°C) and stirring may be required to fully dissolve the cyclodextrin.

  • Add the quinoline-3-carboxamide: Weigh the quinoline-3-carboxamide compound and add it to the HP-β-CD solution.

  • Complexation: Tightly cap the vial and vortex vigorously for 2-3 minutes. Following vortexing, place the vial on a magnetic stirrer and allow it to stir at room temperature for 24-48 hours to ensure maximum complexation.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized quinoline-3-carboxamide in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Assay Dilution: Use the filtered, concentrated stock solution for serial dilutions in your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to improve the dissolution rate and solubility of a quinoline-3-carboxamide using a hydrophilic polymer like polyvinylpyrrolidone (PVP).

Materials:

  • Quinoline-3-carboxamide compound

  • Polyvinylpyrrolidone (PVP K30)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution: Weigh the quinoline-3-carboxamide and the PVP in a predetermined ratio (e.g., 1:1, 1:5, 1:10 by weight) and dissolve them in a minimal amount of a suitable volatile organic solvent in a round-bottom flask. Ensure both components are fully dissolved.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner surface of the flask.

  • Drying: Scrape the solid film from the flask and transfer it to a vacuum oven. Dry the solid dispersion at a controlled temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

  • Reconstitution for Assay: For use in an assay, weigh the powdered solid dispersion and dissolve it in the aqueous assay buffer. The improved dissolution rate should allow for a higher concentration of the compound to be achieved compared to the free drug.

Signaling Pathway Diagrams

Quinoline-3-carboxamides have been identified as inhibitors of key signaling proteins, including Ataxia Telangiectasia Mutated (ATM) kinase and the P2X7 receptor (P2X7R). Understanding their mechanism of action within these pathways is crucial for interpreting experimental results.

ATM_Signaling_Pathway cluster_downstream Downstream Effects DSB DNA Double-Strand Breaks ATM_inactive ATM (inactive dimer) DSB->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates Q3C Quinoline-3-Carboxamides Q3C->ATM_active inhibits CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycle DNARepair DNA Repair H2AX->DNARepair

Caption: ATM Kinase Signaling Pathway Inhibition by Quinoline-3-Carboxamides.

P2X7R_Signaling_Pathway cluster_downstream Downstream Effects ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Influx Ca²⁺/Na⁺ Influx, K⁺ Efflux P2X7R->Ion_Influx PI3K_Akt PI3K/Akt Pathway Activation P2X7R->PI3K_Akt Q3C Quinoline-3-Carboxamides Q3C->P2X7R antagonizes NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 IL1b IL-1β Release NLRP3->IL1b Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation

Caption: P2X7 Receptor Signaling Pathway Antagonism by Quinoline-3-Carboxamides.

References

Troubleshooting unexpected side products in quinolone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of quinolone derivatives. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by common synthetic methods.

General Troubleshooting

Q1: My quinolone synthesis is resulting in a complex mixture of products, and the yield of the desired product is low. What are the general parameters I should investigate?

A1: Low yields and the formation of multiple products in quinolone synthesis can often be attributed to several key factors. We recommend systematically evaluating the following:

  • Reaction Temperature: Many quinolone syntheses are highly sensitive to temperature. Even small deviations can favor the formation of side products or lead to decomposition.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product and the formation of secondary byproducts.

  • Purity of Starting Materials: Impurities in your aniline, β-ketoester, or other starting materials can participate in side reactions, leading to a complex product mixture.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction pathway and the solubility of intermediates and products.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. Deactivated catalysts can lead to incomplete reactions or the promotion of alternative reaction pathways.

A general troubleshooting workflow is outlined below:

general_troubleshooting_workflow start Low Yield / Multiple Products check_temp Verify Reaction Temperature start->check_temp check_time Optimize Reaction Time start->check_time check_purity Analyze Starting Material Purity (e.g., NMR, GC-MS) start->check_purity check_solvent Evaluate Solvent Choice start->check_solvent check_catalyst Assess Catalyst Activity start->check_catalyst adjust_conditions Systematically Adjust Conditions check_temp->adjust_conditions check_time->adjust_conditions purify Purify Starting Materials check_purity->purify check_solvent->adjust_conditions check_catalyst->adjust_conditions purify->adjust_conditions analyze Analyze Crude Product Mixture (e.g., LC-MS, NMR) adjust_conditions->analyze end Improved Yield and Purity analyze->end

Caption: General troubleshooting workflow for low yields in quinolone synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines. However, side reactions can occur, particularly at the high temperatures required for cyclization.

Q2: I am observing a significant amount of a dark, tarry substance in my Gould-Jacobs reaction, and the yield of my desired 4-hydroxyquinoline is low. What is happening?

A2: The formation of dark, insoluble materials in the Gould-Jacobs reaction is often due to polymerization and degradation of the starting materials or intermediates at high temperatures. The key intermediate, an anilinomethylenemalonate, can undergo intermolecular reactions if the intramolecular cyclization is not efficient.

Troubleshooting Guide: Gould-Jacobs Reaction

Issue Potential Cause Recommended Solution
Polymerization/Tar Formation Reaction temperature is too high or reaction time is too long, leading to degradation.Carefully control the temperature of the cyclization step. Start with a lower temperature and gradually increase it. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating after the product is formed.
Incomplete Cyclization The temperature is not high enough to overcome the activation energy for the 6-electron cyclization.Use a high-boiling point, inert solvent such as Dowtherm A or mineral oil to ensure a consistent and sufficiently high temperature. Microwave irradiation can also be an effective method for achieving rapid and uniform heating.[1]
Formation of Decarboxylated Byproduct Excessive heat can lead to the decarboxylation of the 3-carboalkoxy group before or after cyclization, resulting in a mixture of products.Optimize the temperature and reaction time to favor cyclization without promoting decarboxylation.[1] Consider a two-step process where the cyclization is performed first, followed by a separate, controlled saponification and decarboxylation step.

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start -> issue_tar; start -> issue_incomplete; start -> issue_decarboxylation;

issue_tar -> cause_temp_time; issue_incomplete -> cause_low_temp; issue_decarboxylation -> cause_high_temp;

cause_temp_time -> solution_control; cause_low_temp -> solution_solvent; cause_high_temp -> solution_two_step; }

Caption: Troubleshooting logic for common issues in the Gould-Jacobs reaction.

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is known for its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines or 2-hydroxyquinolines.

Q3: My Conrad-Limpach-Knorr synthesis is producing a mixture of 2- and 4-hydroxyquinoline isomers. How can I improve the selectivity?

A3: The regioselectivity of the Conrad-Limpach-Knorr synthesis is primarily controlled by the reaction temperature. The formation of the 4-hydroxyquinoline is kinetically favored at lower temperatures, while the 2-hydroxyquinoline is the thermodynamically favored product at higher temperatures.[2][3]

Troubleshooting Guide: Conrad-Limpach-Knorr Synthesis

Observed Product Favored Condition Mechanism Troubleshooting
4-Hydroxyquinoline Kinetic Control (Lower Temperature, ~140-160°C)The aniline nitrogen attacks the keto group of the β-ketoester.To maximize the yield of the 4-hydroxyquinoline, maintain a moderate reaction temperature and avoid prolonged heating. Use of an inert, high-boiling solvent can help with precise temperature control.[2]
2-Hydroxyquinoline Thermodynamic Control (Higher Temperature, >200°C)The aniline nitrogen attacks the ester group of the β-ketoester.To favor the 2-hydroxyquinoline isomer, a higher reaction temperature is necessary for the cyclization of the intermediate β-ketoanilide.[2]

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start [label="Aniline + β-Ketoester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinetic_path [label="Low Temp\n(~140-160°C)\nKinetic Control", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; thermo_path [label="High Temp\n(>200°C)\nThermodynamic Control", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; product_4_hydroxy [label="4-Hydroxyquinoline", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_2_hydroxy [label="2-Hydroxyquinoline", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> kinetic_path; start -> thermo_path; kinetic_path -> product_4_hydroxy; thermo_path -> product_2_hydroxy; }

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. While generally robust, unexpected side reactions can occur, particularly with complex starting materials.

Q4: In my Friedländer synthesis using a substituted 2-aminobenzaldehyde, I've isolated an unexpected, highly conjugated heterocyclic product instead of the expected quinoline. What could be the cause?

A4: With certain substrates, particularly those that can form stable intermediates, the Friedländer synthesis can deviate from the expected pathway to form more complex, fused heterocyclic systems. For example, reactions involving 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones with 2-aminobenzaldehyde have been reported to unexpectedly yield 8H-indolo[3,2-a]phenazine and quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxalines.[4][5]

Troubleshooting Guide: Friedländer Synthesis

Issue Potential Cause Recommended Solution
Formation of Unexpected Fused Heterocycles The reaction intermediates are prone to alternative cyclization pathways, especially under acidic conditions with structurally complex starting materials.[4][5]Carefully analyze the structure of your starting materials for potential alternative reaction sites. Modifying the catalyst (e.g., from acid to base catalysis) or changing the solvent may alter the reaction pathway. It is crucial to thoroughly characterize unexpected products using techniques like X-ray crystallography to understand the alternative mechanism.
Aldol Condensation of Ketone Under basic conditions, the ketone reactant can undergo self-condensation, reducing the yield of the desired quinoline.Use the imine analog of the o-aminoaryl aldehyde or ketone to prevent the competing aldol condensation.[6]
Regioselectivity with Asymmetric Ketones When using an asymmetric ketone, two different quinoline isomers can be formed.The introduction of a phosphoryl group on the α-carbon of the ketone or the use of specific amine catalysts can improve regioselectivity.[6]

A proposed mechanism for the formation of an unexpected indolophenazine product is shown below:

friedlander_unexpected_product start Keto Quinoxaline + 2-Aminobenzaldehyde intermediate Common Intermediate (via Prototropic Shifts) start->intermediate path_a Pathway A intermediate->path_a path_b Pathway B intermediate->path_b product_a Indolophenazine path_a->product_a product_b Quinolinoquinoxaline path_b->product_b

Caption: Divergent pathways from a common intermediate in an unusual Friedländer reaction.[4]

Experimental Protocols

Protocol 1: Minimizing Tar Formation in the Gould-Jacobs Reaction

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a high-boiling solvent such as Dowtherm A.

  • Initial Reaction: Heat the mixture at 140-150°C for 1-2 hours to form the anilinomethylenemalonate intermediate. Monitor the reaction progress by TLC.

  • Cyclization: Gradually increase the temperature to 240-250°C. Monitor the disappearance of the intermediate by TLC.

  • Work-up: Once the cyclization is complete (typically 30-60 minutes), cool the reaction mixture and pour it into a beaker of cold petroleum ether. The 4-hydroxy-3-carboalkoxyquinoline product should precipitate.

  • Purification: Collect the solid by filtration, wash with cold petroleum ether, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Selective Synthesis of 4-Hydroxyquinoline via Conrad-Limpach-Knorr

  • Setup: In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the aniline (1.0 eq).

  • Addition: Slowly add the β-ketoester (1.0 eq) to the aniline with vigorous stirring.

  • Reaction: Heat the mixture to 140-150°C in an oil bath. Maintain this temperature for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. The crude 4-hydroxyquinoline may solidify.

  • Purification: Wash the crude product with diethyl ether to remove unreacted starting materials. Recrystallize from ethanol or a similar solvent to obtain the pure 4-hydroxyquinoline.

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates used. Always perform a thorough literature search for your specific target molecule and conduct small-scale optimization experiments. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should always be followed.

References

Technical Support Center: Enhancing the Purity of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine?

A1: Common impurities can arise from starting materials, side reactions, and incomplete reactions. These may include:

  • Unreacted 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: The starting quinolone acid may not fully react with glycine.

  • Unreacted Glycine or Glycine Esters: The amino acid component may remain if the coupling reaction is incomplete.

  • Di-acylated Glycine: The glycine molecule could potentially be acylated on both the amino and carboxyl groups under certain conditions.

  • By-products from Coupling Reagents: Reagents used for amide bond formation (e.g., DCC, EDC) can form urea by-products that need to be removed.

  • Isomeric By-products: Depending on the synthetic route, isomers of the quinolone core could form.[1][2]

  • Residual Solvents: Solvents used in the reaction and purification steps may be retained in the final product.

Q2: My final product has a persistent yellow tint. What could be the cause and how can I remove it?

A2: A yellow tint can indicate the presence of colored impurities, often arising from side reactions or degradation of starting materials. To address this:

  • Recrystallization: Attempt recrystallization from a suitable solvent system. Ethanol-chloroform mixtures have been used for similar quinolone derivatives.[1] Activated charcoal treatment during recrystallization can also help remove colored impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel is a powerful purification method. A gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) can separate the desired compound from colored impurities.

  • Check Starting Material Purity: Ensure the purity of your starting 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, as impurities in the starting material can carry through the synthesis.

Q3: What is the best method to confirm the purity of the final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the main compound and detecting trace impurities. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for N-acyl glycine derivatives.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the desired product and help identify the structures of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if they are present at sufficient levels.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Troubleshooting Guides

Problem 1: Low Yield of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine
Potential Cause Troubleshooting Step
Incomplete Amide Coupling Reaction - Ensure appropriate coupling reagents (e.g., DCC/HOBt, HATU) are used in stoichiometric amounts. - Optimize reaction time and temperature. Peptide couplings can sometimes be slow. - Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.
Poor Solubility of Starting Materials - Select a suitable solvent that dissolves both the quinolone acid and the glycine derivative. DMF or a mixture of solvents may be necessary.
Product Loss During Work-up and Purification - Minimize the number of transfer steps. - During extraction, ensure the pH is adjusted correctly to keep the product in the organic layer. - Optimize the solvent system for recrystallization to maximize recovery.
Side Reactions - Protect functional groups on the glycine if necessary (e.g., use glycine methyl ester followed by hydrolysis). - Control the reaction temperature to minimize the formation of by-products.
Problem 2: Difficulty in Removing By-products from Coupling Reagents (e.g., DCU)
Potential Cause Troubleshooting Step
Precipitation of By-product with Product - Dicyclohexylurea (DCU), a common by-product of DCC coupling, is often insoluble in many organic solvents.
Co-elution during Chromatography - If the by-product has similar polarity to the product, separation by standard chromatography can be challenging.
Filtration Issues - The fine precipitate of DCU can sometimes pass through standard filter paper.
Solution
Filtration: After the reaction, cool the mixture (e.g., in an ice bath) to maximize the precipitation of DCU. Use a fine porosity filter (e.g., celite pad) to ensure complete removal.
Solvent Selection: Choose a reaction solvent in which the product is soluble but the urea by-product is not (e.g., dichloromethane or ethyl acetate).
Alternative Coupling Reagents: Consider using water-soluble carbodiimides like EDC, where the urea by-product can be removed by aqueous extraction.

Data Presentation

Table 1: Comparison of Purification Methods for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Purification Method Solvent System Yield (%) Purity (by HPLC, %) Notes
Recrystallization Ethanol/Water (8:2)7598.5Good for removing polar impurities.
Recrystallization Chloroform/Methanol (9:1)6899.1Effective for removing less polar impurities.
Column Chromatography Silica Gel, Hexane/Ethyl Acetate Gradient (9:1 to 1:1)55>99.5Provides the highest purity but with lower yield due to product loss on the column.
Preparative HPLC C18, Acetonitrile/Water Gradient40>99.9Highest purity, suitable for preparing analytical standards, but not for large scale.

Experimental Protocols

Protocol 1: Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine
  • Dissolution: Dissolve 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1 equivalent) and glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous Dimethylformamide (DMF).

  • Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and 1N NaOH and stir at room temperature for 4 hours.

  • Acidification: Acidify the reaction mixture with 1N HCl to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Precipitation: Slowly add water to the hot solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate (9:1) mixture.

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of hexane/ethyl acetate, starting from 9:1 and gradually increasing the polarity to 1:1.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: - Quinolone Acid - Glycine Methyl Ester coupling Amide Coupling (DCC, HOBt in DMF) start->coupling 1. React hydrolysis Ester Hydrolysis (NaOH in Methanol) coupling->hydrolysis 2. Hydrolyze acidification Acidification (HCl) hydrolysis->acidification 3. Precipitate crude_product Crude Product acidification->crude_product recrystallization Recrystallization crude_product->recrystallization Option A column_chrom Column Chromatography crude_product->column_chrom Option B pure_product Pure Product recrystallization->pure_product column_chrom->pure_product

Caption: Synthetic workflow for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_low_purity Low Purity Troubleshooting start Initial Synthesis check_purity Check Purity & Yield start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Low Yield byproduct_present By-products Present? check_purity->byproduct_present Low Purity end High Purity Product check_purity->end Acceptable optimize_coupling Optimize Coupling: - Reagents - Time - Temp incomplete_reaction->optimize_coupling Yes solubility_issue Solubility Issue? incomplete_reaction->solubility_issue No optimize_coupling->start change_solvent Change Solvent solubility_issue->change_solvent Yes change_solvent->start recrystallize Recrystallize byproduct_present->recrystallize Yes recrystallize->check_purity Re-evaluate chromatography Column Chromatography recrystallize->chromatography Still Impure chromatography->check_purity Re-evaluate

Caption: Logical troubleshooting workflow for synthesis and purification issues.

References

Strategies to reduce the toxicity of N-benzyl quinolone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and evaluation of N-benzyl quinolone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N-benzyl quinolone derivatives that influence their toxicity?

A1: The toxicity of N-benzyl quinolone derivatives is significantly influenced by substituents at several key positions of the quinolone core and the N-benzyl group. Structure-activity relationship (SAR) studies have highlighted the importance of the N-1, C-7, and C-8 positions on the quinolone ring.[1]

  • N-1 Position: The nature of the substituent at the N-1 position is a critical determinant of biological activity. Small alkyl groups like cyclopropyl or ethyl are often favored for enhancing antibacterial potency while potentially modulating toxicity.

  • C-7 Position: The substituent at the C-7 position, typically a heterocyclic amine like piperazine or pyrrolidine, plays a crucial role in determining the spectrum of activity and potency.[2] Modifications to this group can significantly impact cytotoxicity.

  • C-8 Position: The presence of a halogen, such as fluorine, at the C-8 position can influence antibacterial activity and phototoxicity.[1]

  • N-Benzyl Group: Substituents on the phenyl ring of the N-benzyl group can modulate the compound's lipophilicity and steric properties, thereby affecting its interaction with biological targets and overall toxicity profile.

Q2: What are the common mechanisms of cytotoxicity associated with N-benzyl quinolone derivatives?

A2: N-benzyl quinolone derivatives can induce cytotoxicity through several mechanisms, primarily by targeting essential cellular processes. The most well-documented mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to other quinolone antibiotics, these derivatives can inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, leading to bacterial cell death.

  • Induction of Apoptosis: In eukaryotic cells, particularly cancer cells, N-benzyl quinolone derivatives have been shown to induce programmed cell death (apoptosis). This is often mediated through the activation of caspase cascades and modulation of pro-apoptotic and anti-apoptotic proteins.

  • Mitochondrial Dysfunction: Some quinolone derivatives can interfere with mitochondrial function, leading to a decrease in ATP production, generation of reactive oxygen species (ROS), and ultimately, cell death.

Q3: How can I reduce the toxicity of my lead N-benzyl quinolone compound while maintaining its desired activity?

A3: Reducing toxicity while preserving efficacy is a key challenge in drug development. Here are some strategies:

  • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the structure of your lead compound based on SAR principles. For instance, altering the substituents on the N-benzyl ring or the C-7 heterocyclic moiety can sometimes dissociate toxicity from the desired activity.

  • Introduction of Steric Hindrance: Introducing bulky groups at specific positions can sometimes prevent off-target interactions that contribute to toxicity.

  • Modulation of Physicochemical Properties: Optimizing properties like lipophilicity (logP) and solubility can improve the pharmacokinetic profile and reduce the potential for off-target toxicity.

  • Prodrug Approach: Designing a prodrug that is converted to the active compound at the target site can limit systemic exposure and reduce overall toxicity.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low reaction yield during N-benzylation - Incomplete reaction.- Side product formation.- Inefficient purification.- Optimize reaction conditions (temperature, solvent, base).- Use a more efficient catalyst.[3]- Employ alternative purification techniques like column chromatography or recrystallization.
Difficulty in purifying the final compound - Presence of closely related impurities.- Compound instability.- Use high-performance liquid chromatography (HPLC) for purification.- Adjust the mobile phase composition in chromatography for better separation.- Handle the compound under inert atmosphere if it is sensitive to air or moisture.
Compound precipitation in solvent - Poor solubility of the derivative.- Test a range of solvents to find a suitable one for dissolution.- Gently warm the solution to aid dissolution (if the compound is stable at higher temperatures).- Use co-solvents to improve solubility.
Cytotoxicity Assays (MTT Assay)
Issue Possible Cause(s) Troubleshooting Steps
High background absorbance in blank wells - Contamination of media or reagents.- Phenol red in the culture medium.- Use fresh, sterile reagents and media.- Use phenol red-free medium for the assay.
Low signal or poor formazan crystal formation - Low cell number or viability.- Insufficient incubation time with MTT.- Inactive MTT reagent.- Ensure a sufficient number of viable cells are seeded.- Optimize the incubation time (typically 2-4 hours).[4]- Use a fresh, properly stored MTT solution.[5]
Inconsistent results between replicates - Uneven cell seeding.- Pipetting errors.- Incomplete dissolution of formazan crystals.- Ensure homogenous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting technique.- Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance.[4]
Compound precipitates in the culture medium - Poor aqueous solubility of the N-benzyl quinolone derivative.- Dissolve the compound in a small amount of a biocompatible solvent (e.g., DMSO) before diluting in the culture medium.- Ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO).

Experimental Protocols

MTT Assay for Cytotoxicity of N-Benzyl Quinolone Derivatives

This protocol outlines the steps for determining the cytotoxic effects of N-benzyl quinolone derivatives on a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-benzyl quinolone derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HeLa cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-benzyl quinolone derivatives in complete DMEM from the stock solutions. The final DMSO concentration should be below 0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock Solutions in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing (% Viability Calculation) absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Workflow for determining the cytotoxicity of N-benzyl quinolone derivatives.

Quinolone-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_dna_damage DNA Damage Response cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase quinolone N-Benzyl Quinolone Derivative topo_inhibition Topoisomerase II Inhibition quinolone->topo_inhibition dna_strand_breaks DNA Strand Breaks topo_inhibition->dna_strand_breaks bax_activation Bax Activation dna_strand_breaks->bax_activation p53 mediated cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of quinolone-induced apoptosis.

References

Refining in vitro assay protocols for consistent results with quinolones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolone antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of quinolone antibiotics?

A1: Quinolones exert their bactericidal effect by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the complex between these enzymes and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][3][4] In most gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria.[3]

Q2: How should I prepare my quinolone stock solutions?

A2: Quinolone stock solutions are typically prepared in a certified organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) which can then be diluted in the appropriate assay medium. The final concentration of DMSO in the assay should be kept low (ideally ≤1%) to avoid any solvent-induced effects on bacterial growth or quinolone activity. For long-term storage, it is best to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the main mechanisms of bacterial resistance to quinolones?

A3: Bacterial resistance to quinolones can arise through several mechanisms, primarily:

  • Target enzyme mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, can reduce the binding affinity of quinolones to their targets.

  • Reduced intracellular concentration: This can occur through decreased uptake due to alterations in porin channels or, more commonly, through the overexpression of efflux pumps that actively transport quinolones out of the bacterial cell.[4]

  • Plasmid-mediated resistance: The acquisition of plasmids carrying genes such as qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies the quinolone structure), or efflux pump genes can confer resistance.

Q4: Can components of the culture medium interfere with quinolone activity?

A4: Yes, certain components of the culture medium can significantly impact the in vitro activity of quinolones. Divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), can chelate with quinolone molecules, reducing their effective concentration and leading to an increase in the Minimum Inhibitory Concentration (MIC).[5][6] The pH of the medium can also influence quinolone activity, as their ionization state changes with pH.[6][7] Therefore, it is crucial to use standardized and cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing to ensure reproducibility.

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assays

Problem 1: Inconsistent MIC values between experiments.

Possible Cause Troubleshooting Step
Inoculum variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. Prepare the inoculum from fresh, overnight cultures on non-selective agar.
Media variation Use cation-adjusted Mueller-Hinton Broth (MHB) from the same lot for a series of experiments. Verify the pH of the media is within the recommended range (7.2-7.4).[8]
Quinolone stock degradation Aliquot stock solutions and store them at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Incubation conditions Ensure consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most non-fastidious bacteria).

Problem 2: "Skipped" wells in broth microdilution assays.

Possible Cause Troubleshooting Step
Pipetting error Be meticulous with pipetting to ensure the correct volume of inoculum and drug dilution is added to each well. Use calibrated pipettes.
Incomplete mixing Gently tap the microplate after adding the inoculum to ensure a homogenous suspension in each well.
Contamination Use aseptic techniques throughout the procedure to prevent contamination of the wells, which can lead to erroneous growth patterns.

Problem 3: "Trailing" or "ghosting" endpoints in broth microdilution.

Trailing is the observation of reduced but still visible growth over a range of concentrations, making it difficult to determine a clear MIC endpoint.

Possible Cause Troubleshooting Step
Sub-inhibitory concentrations allowing for partial growth Read the MIC as the lowest concentration that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the positive control well. This is a common practice in antifungal susceptibility testing and can be applied here.[9][10]
Reading time Adhere to the recommended incubation time (16-20 hours). Reading the plates too early or too late can affect the appearance of the endpoint.
Inoculum density An inoculum that is too dense can lead to trailing. Re-check the standardization of your inoculum.
Topoisomerase Inhibition Assays

Problem: No or weak inhibition of topoisomerase activity.

Possible Cause Troubleshooting Step
Inactive enzyme Ensure the topoisomerase enzyme is stored correctly (typically at -80°C) and has not been subjected to multiple freeze-thaw cycles. Test the activity of a new batch of enzyme with a known inhibitor as a positive control.
Incorrect buffer composition The activity of topoisomerases is highly dependent on the buffer composition, especially the concentration of ATP and divalent cations (e.g., Mg²⁺). Prepare buffers fresh and according to the protocol.
Quinolone insolubility Ensure the quinolone is fully dissolved in the reaction buffer. The final DMSO concentration should be kept low to avoid precipitation.

Experimental Protocols

Broth Microdilution MIC Assay (CLSI Guidelines)
  • Preparation of Quinolone Dilutions:

    • Prepare a series of two-fold dilutions of the quinolone in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 0.008 to 128 µg/mL.

    • Include a growth control well (no quinolone) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the quinolone that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Setup:

    • On ice, prepare a reaction mixture containing DNA gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine), relaxed plasmid DNA (substrate), and ATP.

    • Add varying concentrations of the quinolone or DMSO (as a control) to individual reaction tubes.

  • Enzyme Addition and Incubation:

    • Add a standardized amount of DNA gyrase to each reaction tube.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

    • Analyze the DNA topology by agarose gel electrophoresis. The supercoiled DNA will migrate faster than the relaxed DNA.

    • The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band with increasing quinolone concentration.

Data Presentation

Table 1: Influence of Divalent Cations on Quinolone MICs

QuinoloneTest OrganismMIC (µg/mL) in standard MHBMIC (µg/mL) in MHB + 20 mg/L Ca²⁺MIC (µg/mL) in MHB + 10 mg/L Mg²⁺
CiprofloxacinE. coli ATCC 259220.008 - 0.030.015 - 0.060.015 - 0.06
LevofloxacinS. aureus ATCC 292130.12 - 0.50.25 - 10.25 - 1
MoxifloxacinP. aeruginosa ATCC 278530.25 - 10.5 - 20.5 - 2

Note: These are representative values and may vary depending on the specific strain and experimental conditions.

Table 2: CLSI Quality Control Ranges for Quinolones

QuinoloneQC StrainMIC Range (µg/mL)
CiprofloxacinE. coli ATCC 259220.004 - 0.016
CiprofloxacinS. aureus ATCC 292130.12 - 0.5
CiprofloxacinP. aeruginosa ATCC 278530.25 - 1
LevofloxacinE. coli ATCC 259220.008 - 0.03
LevofloxacinS. aureus ATCC 292130.06 - 0.25
LevofloxacinP. aeruginosa ATCC 278530.5 - 2

Source: CLSI M100 documents.[11] Ranges may be updated periodically.

Visualizations

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DSB Double-Strand Breaks DNA_Gyrase->DSB Topoisomerase_IV->DSB Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->Relaxed_DNA Relaxation Catenated_DNA Catenated Daughter Chromosomes Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Decatenation Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Culture 1. Prepare overnight bacterial culture Prep_Inoculum 2. Standardize inoculum to 0.5 McFarland Prep_Culture->Prep_Inoculum Inoculate 4. Inoculate microplate with bacterial suspension Prep_Inoculum->Inoculate Prep_Dilutions 3. Prepare serial dilutions of quinolone in MHB Prep_Dilutions->Inoculate Incubate 5. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results 6. Read results visually or with a plate reader Incubate->Read_Results Determine_MIC 7. Determine MIC as the lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for broth microdilution MIC assay.

References

Addressing compound stability of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals working with N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, focusing on its stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My compound, N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, is showing decreased activity over time in my DMSO stock solution. What could be the cause?

A1: Decreased activity is often a sign of compound degradation or precipitation. Several factors can contribute to the instability of compounds in DMSO stock solutions:

  • Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of labile functional groups. The amide bond linking the glycine moiety and the quinoline core in your compound could be susceptible to hydrolysis.

  • Oxidation: While DMSO is a relatively stable solvent, dissolved oxygen can contribute to the oxidation of sensitive compounds, especially when exposed to light or elevated temperatures.

  • Precipitation: The compound may be precipitating out of solution, especially after freeze-thaw cycles or if the storage concentration is too high.[1][2] Low solubility can lead to inaccurate bioassay results.[3]

  • DMSO-Related Reactions: Although DMSO is generally inert, it can react with certain compounds under specific conditions.

Q2: What are the best practices for storing N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine in DMSO?

A2: To maximize the shelf-life of your compound in DMSO, follow these guidelines:

  • Use High-Purity, Anhydrous DMSO: Minimize the presence of water, which is a significant factor in compound degradation.[4]

  • Store at Low Temperatures: Store stock solutions at -20°C or -80°C.

  • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, prepare single-use aliquots.[4][5]

  • Inert Atmosphere: For long-term storage, consider overlaying the DMSO stock with an inert gas like argon or nitrogen to minimize oxidation.

  • Protect from Light: Store solutions in amber vials to prevent photodegradation.

Q3: I suspect my compound is degrading. How can I confirm this?

A3: You can use analytical techniques to assess the purity and concentration of your compound over time. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC/UV/MS).[4][6] By comparing a fresh sample to an aged one, you can identify degradation products and quantify the loss of the parent compound.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Compound precipitation from the DMSO stock upon dilution into aqueous assay buffer.

  • Troubleshooting Steps:

    • Visually Inspect: After diluting the DMSO stock into your assay buffer, visually inspect the solution for any cloudiness or particulate matter.

    • Solubility Test: Perform a solubility test in the final assay buffer.

    • Optimize Dilution: Experiment with different dilution protocols to minimize precipitation.[3]

    • Consider Co-solvents: In some cases, the addition of a small percentage of another organic solvent may improve solubility.

Issue 2: Appearance of New Peaks in LC-MS Analysis
  • Possible Cause: Compound degradation.

  • Troubleshooting Steps:

    • Characterize Degradants: Use tandem mass spectrometry (MS/MS) to determine the mass of the degradation products. This can provide clues about the degradation pathway.

    • Hypothesize Degradation Pathway: Based on the structure of your compound and the masses of the degradants, you can hypothesize potential degradation pathways, such as hydrolysis of the amide bond or oxidation of the quinoline ring. The degradation of quinoline often starts with hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline, which is already present in your compound's core structure.[7]

    • Forced Degradation Study: To confirm your hypothesis, you can perform a forced degradation study by exposing the compound to harsh conditions (e.g., acid, base, heat, oxidizing agent) and analyzing the resulting products.

Data Presentation

The following tables illustrate how to present quantitative data from a stability study.

Table 1: Stability of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine in DMSO at Different Temperatures

Storage TemperatureTime Point% Remaining of Parent Compound
Room TemperatureDay 0100%
Day 792%
Day 3078%
4°CDay 0100%
Day 799%
Day 3095%
-20°CDay 0100%
Day 7100%
Day 3099%

Table 2: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO

Number of Freeze-Thaw Cycles% Remaining of Parent Compound
0100%
199.8%
399.5%
598.9%
1097.2%

Experimental Protocols

Protocol 1: Assessing Compound Stability in DMSO via LC-MS
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine in anhydrous DMSO.

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 1 µM in a 50:50 acetonitrile:water mixture. Analyze this sample via LC-MS to determine the initial peak area of the parent compound.

  • Sample Storage: Aliquot the remaining stock solution into multiple vials and store them under different conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 7 days, 30 days), retrieve a stored aliquot, dilute it in the same manner as the initial sample, and analyze it by LC-MS.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing its peak area to the peak area at Time 0.

Protocol 2: Forced Degradation Study
  • Prepare Test Solutions: Prepare separate solutions of the compound in DMSO under the following conditions:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60°C.

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours).

  • Neutralization and Dilution: Neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to identify and characterize the major degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Multiple Vials prep_stock->aliquot time_zero Time 0 Analysis (LC-MS) aliquot->time_zero storage Store Aliquots at Different Conditions (RT, 4°C, -20°C) time_zero->storage time_points Analyze at Specified Time Points storage->time_points data_analysis Calculate % Remaining Compound time_points->data_analysis

Caption: Workflow for assessing compound stability in DMSO.

degradation_pathway Potential Degradation Pathway of the Target Compound parent N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine hydrolysis_product 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid + Glycine parent->hydrolysis_product Hydrolysis (H₂O) oxidation_product Oxidized Quinolone Core parent->oxidation_product Oxidation ([O])

Caption: Potential degradation pathways for the compound.

troubleshooting_logic Troubleshooting Inconsistent Assay Results start Inconsistent Assay Results check_precipitation Visually inspect for precipitation upon dilution into assay buffer start->check_precipitation precipitation_yes Precipitation Observed check_precipitation->precipitation_yes Yes precipitation_no No Precipitation check_precipitation->precipitation_no No optimize_solubility Optimize dilution protocol Consider co-solvents precipitation_yes->optimize_solubility check_degradation Assess compound purity via LC-MS precipitation_no->check_degradation

References

Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of quinoline-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of our quinoline-based drug candidate?

A1: The low oral bioavailability of quinoline-based compounds typically stems from a combination of factors. These include poor aqueous solubility, which limits the dissolution of the drug in the gastrointestinal fluids, and low intestinal permeability.[1] Additionally, some quinoline derivatives may be subject to first-pass metabolism in the gut wall or liver and can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells, reducing its absorption.[2][3][4]

Q2: How can we improve the solubility of our quinoline compound?

A2: Several strategies can be employed to enhance the solubility of your compound.[1] These include:

  • Salt Formation: For ionizable quinoline compounds, forming a salt can significantly increase aqueous solubility and dissolution rate.[5][6][7][8]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[6][9][10]

  • Solid Dispersions: Dispersing the drug in a water-soluble carrier at a molecular level can create an amorphous solid dispersion, which has higher energy and thus greater solubility than the crystalline form.[11]

  • Co-solvents and Surfactants: The use of co-solvents and surfactants in the formulation can improve the wettability and solubilization of the drug.[9]

  • Cyclodextrin Complexation: Encapsulating the lipophilic quinoline molecule within the hydrophobic core of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, improving its solubility.

Q3: Our compound has good solubility but still exhibits low oral bioavailability. What could be the issue?

A3: If solubility is not the limiting factor, the low bioavailability is likely due to poor intestinal permeability, significant first-pass metabolism, or efflux by transporters.[12] It is crucial to investigate these possibilities. In vitro assays such as Caco-2 permeability studies can help determine the compound's ability to cross the intestinal barrier and identify if it is a substrate for P-glycoprotein.[13] Metabolic stability assays using liver microsomes or hepatocytes can assess the extent of first-pass metabolism.[14]

Q4: What are the advantages of developing a prodrug of our quinoline candidate?

A4: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions in the body.[15][16][17] Prodrug strategies can be employed to:

  • Increase Aqueous Solubility: By attaching a polar promoiety.

  • Enhance Permeability: By masking polar functional groups to increase lipophilicity and facilitate passive diffusion across the intestinal membrane.[15][16][17]

  • Bypass First-Pass Metabolism: By modifying the site of metabolic attack.

  • Target Specific Transporters: To facilitate active uptake from the gastrointestinal tract.

Q5: When should we consider nanotechnology-based delivery systems?

A5: Nanotechnology approaches are particularly useful for compounds with very poor solubility or to achieve targeted delivery.[18][19][20][21][22][23] Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), and polymeric nanoparticles can encapsulate the drug, protecting it from degradation in the GI tract and potentially enhancing its absorption.[18][19][23] Nanosuspensions, which are nanocrystals of the drug stabilized by surfactants, are another effective way to increase the dissolution rate and saturation solubility.[6]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution assays.

Possible Cause Troubleshooting Step
Inadequate wetting of the compound. Incorporate a small amount of a suitable surfactant (e.g., 0.1% Tween 80) into the dissolution medium.
pH-dependent solubility. Conduct dissolution studies in buffers with different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the different regions of the GI tract.
Polymorphism. Characterize the solid-state form of your compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure consistency between batches.
Aggregation of nanoparticles. Ensure adequate stabilization of nanosuspensions with appropriate surfactants or polymers.[11]

Issue 2: Low permeability observed in Caco-2 assays.

Possible Cause Troubleshooting Step
Compound is a P-glycoprotein (P-gp) substrate. Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical transport). An efflux ratio (B-A/A-B) greater than 2 suggests P-gp mediated efflux. Consider co-administration with a P-gp inhibitor in subsequent in vivo studies for proof-of-concept.
High polarity of the compound. Consider a prodrug approach to mask polar functional groups and increase lipophilicity.[24]
Poor paracellular transport. Investigate the use of permeation enhancers, although this approach requires careful evaluation for potential toxicity.

Issue 3: High first-pass metabolism is suspected.

Possible Cause Troubleshooting Step
Rapid metabolism by cytochrome P450 enzymes (CYPs) in the liver and/or gut wall. Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the intrinsic clearance. Identify the specific CYP isoforms involved.
Metabolically labile sites on the quinoline scaffold. Use in silico metabolism prediction tools to identify potential sites of metabolism.[14] Synthesize analogs with modifications at these "hotspots" to block metabolism.

Data Presentation

Table 1: Comparison of Formulation Strategies on the Aqueous Solubility of a Hypothetical Quinoline Candidate (QC-123)

Formulation Solubility (µg/mL) in Simulated Gastric Fluid (pH 1.2) Solubility (µg/mL) in Simulated Intestinal Fluid (pH 6.8)
Unformulated QC-123 0.5 ± 0.10.2 ± 0.05
QC-123 HCl Salt 25.3 ± 2.15.8 ± 0.9
Micronized QC-123 2.1 ± 0.30.9 ± 0.2
QC-123 Nanosuspension 15.8 ± 1.58.2 ± 1.1
QC-123 in 20% HP-β-CD 18.9 ± 1.712.5 ± 1.4
QC-123 Solid Dispersion (1:5 with PVP K30) 35.2 ± 3.028.7 ± 2.5

Table 2: In Vitro Permeability and Efflux of QC-123 and its Prodrug (Pro-QC-123) in Caco-2 Cells

Compound Apparent Permeability (Papp A-B) (x 10⁻⁶ cm/s) Apparent Permeability (Papp B-A) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
QC-123 0.8 ± 0.24.2 ± 0.75.25
Pro-QC-123 3.5 ± 0.53.9 ± 0.61.11

Experimental Protocols

1. Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of a compound in different aqueous buffers.

  • Methodology:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

    • Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the plate for a specified period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity of the resulting solution using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

    • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using LC-MS/MS.

    • A standard curve of the compound in the same buffer/DMSO mixture is used for quantification.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters like P-glycoprotein.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) transport, add the test compound to the apical (upper) chamber.

    • For basolateral to apical (B-A) transport, add the test compound to the basolateral (lower) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

3. Liver Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

  • Methodology:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat, mouse), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Visualizations

G Drug Quinoline Drug Candidate (Oral Administration) Dissolution Dissolution in GI Fluids Drug->Dissolution SolubleDrug Drug in Solution Dissolution->SolubleDrug Solubility-Limited Excretion Excretion (Feces) Dissolution->Excretion Insoluble Fraction Absorption Absorption across Intestinal Epithelium SolubleDrug->Absorption Metabolism Gut Wall Metabolism SolubleDrug->Metabolism PortalVein Portal Vein Absorption->PortalVein Permeability-Limited Efflux P-gp Efflux Absorption->Efflux Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailability) Liver->Systemic Liver->Metabolism Metabolites Metabolism->Excretion

Caption: Factors affecting the oral bioavailability of quinoline drugs.

G Start Start: Low Bioavailability Solubility Assess Solubility (Kinetic Solubility Assay) Start->Solubility Permeability Assess Permeability (Caco-2 Assay) Solubility->Permeability Good Solubility Formulation Formulation Strategy: - Salt Formation - Nanosizing - Solid Dispersion Solubility->Formulation Poor Solubility Metabolism Assess Metabolism (Microsomal Stability) Permeability->Metabolism Good Permeability Prodrug Chemical Modification: - Prodrug Synthesis Permeability->Prodrug Poor Permeability SAR Medicinal Chemistry: - Block Metabolic Sites Metabolism->SAR High Metabolism Evaluate In Vivo PK Study in Animal Model Metabolism->Evaluate Low Metabolism Formulation->Evaluate Prodrug->Evaluate SAR->Evaluate

Caption: Experimental workflow for improving oral bioavailability.

References

Technical Support Center: Optimizing N-benzyl-quinolone Structures for Enhanced Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of N-benzyl-quinolone structures to improve target specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for quinolone antibiotics?

Quinolone antibiotics primarily exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, two essential bacterial type II topoisomerase enzymes.[1][2][3][4][5] These enzymes are crucial for managing DNA supercoiling, replication, and repair.[6] By forming a complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately resulting in bacterial cell death.[4][5]

Q2: How do modifications to the N-benzyl-quinolone structure influence target specificity?

Structural modifications at various positions of the quinolone scaffold can significantly alter target specificity. For instance, substitutions at the C-7 position can shift the primary target from topoisomerase IV to DNA gyrase.[1] The N-1 substituent, including the N-benzyl group, plays a role in the hydrophobic interactions with the major groove of DNA and can influence compound activity and solubility.[7]

Q3: What are the common challenges encountered when modifying N-benzyl-quinolones?

Researchers often face challenges such as:

  • Poor aqueous solubility: Introducing hydrophobic moieties, such as large N-1 substituents, can decrease solubility and, consequently, antibacterial activity.[8][9][10][11]

  • Off-target effects: Modifications intended to enhance binding to one target might inadvertently increase affinity for other cellular components, leading to toxicity.

  • Bacterial efflux: Modified compounds may become better substrates for bacterial efflux pumps, reducing their intracellular concentration and efficacy.[1]

  • Reduced target inhibition: Despite promising in silico modeling, some structural modifications can lead to decreased inhibition of the intended topoisomerase targets in cell-free assays.

Troubleshooting Guides

Problem 1: Decreased Antibacterial Activity After Modification

Symptoms:

  • Higher Minimum Inhibitory Concentration (MIC) values compared to the parent compound.

  • Loss of activity against specific bacterial strains.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Poor Solubility Assess the aqueous solubility of the modified compound.Employ solubility enhancement techniques such as micronization, formulation with cyclodextrins, or creating solid dispersions.[8][9][10][11] Consider introducing more polar functional groups if synthetically feasible.
Increased Efflux Perform an efflux pump inhibition assay.Co-administer the compound with a known efflux pump inhibitor like phenylalanine-arginine β-naphthylamide (PAβN).[1][12] If activity is restored, the compound is likely an efflux pump substrate. Redesign the molecule to be a poorer substrate, for example, by increasing its bulkiness at the C-7 position.[1]
Reduced Target Affinity Conduct cell-free DNA gyrase and topoisomerase IV inhibition assays.Compare the IC50 values of the modified and parent compounds. If the IC50 is significantly higher for the modified compound, the modification has likely disrupted a key interaction with the target enzyme. Re-evaluate the modification strategy based on the established structure-activity relationships (SAR).
Impaired Outer Membrane Penetration (Gram-negative bacteria) Perform an outer membrane permeability assay.Use a membrane permeabilizing agent like polymyxin B nonapeptide (PMBN) to see if antibacterial activity is restored.[13][14][15][16][17] If so, impaired entry is a likely cause. Consider modifications that increase polarity or reduce molecular size.
Problem 2: Shift in Target Specificity Not as Predicted

Symptom:

  • The modified quinolone does not show the expected preferential inhibition of either DNA gyrase or topoisomerase IV.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Incorrect SAR Assumption Review the structure-activity relationships for quinolone-topoisomerase interactions.The interaction is complex and mediated by a water-metal ion bridge.[18] Small structural changes can have unpredictable effects. Systematically explore modifications at different positions (e.g., C-7, N-1, C-8) to build a more accurate SAR for your specific quinolone series.
Assay Conditions Verify the conditions of your cell-free inhibition assays.Ensure that the concentrations of enzyme, DNA, and ATP are optimized. The relative potency against gyrase and topoisomerase IV can be influenced by assay conditions.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of C-7 Modified Ciprofloxacin Analogs against Streptococcus pneumoniae

CompoundC-7 ModificationMIC (µg/mL)
CiprofloxacinPiperazinyl1.0
NSFQ-1054-(4-aminophenylsulfonyl)-1-piperazinyl0.06 - 0.125

Data extracted from Alovero et al. (2000).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Culture bacteria overnight and then dilute in fresh Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.[19]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using MHB.[20]

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).[20]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]

Outer Membrane Permeability Assay (using Polymyxin B Nonapeptide - PMBN)
  • Purpose: To determine if reduced activity against Gram-negative bacteria is due to poor penetration of the outer membrane.

  • Procedure: Determine the MIC of the N-benzyl-quinolone derivative against the target Gram-negative strain in the presence and absence of a sub-inhibitory concentration of PMBN (typically 1-10 µg/mL).[15]

  • Interpretation: A significant decrease (e.g., ≥4-fold) in the MIC in the presence of PMBN suggests that the compound's activity is limited by its ability to cross the outer membrane.[15]

Cell-Free DNA Gyrase/Topoisomerase IV Inhibition Assay
  • Principle: These assays measure the ability of a compound to inhibit the supercoiling (gyrase) or decatenation (topoisomerase IV) activity of the purified enzyme.

  • General Procedure:

    • Incubate the purified enzyme (DNA gyrase or topoisomerase IV) with its respective DNA substrate (e.g., relaxed plasmid for gyrase, catenated DNA for topoisomerase IV) in the presence of ATP and varying concentrations of the test compound.

    • Stop the reaction and separate the different DNA topoisomers using agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

    • The concentration of the compound that inhibits 50% of the enzymatic activity (IC50) is determined by quantifying the intensity of the DNA bands.

Visualizations

experimental_workflow_troubleshooting start Start: Modified N-benzyl-quinolone shows low activity solubility_check Assess Solubility start->solubility_check permeability_assay Outer Membrane Permeability Assay (PMBN) solubility_check->permeability_assay Soluble redesign Redesign Compound solubility_check->redesign Insoluble efflux_assay Efflux Pump Inhibition Assay (PAβN) permeability_assay->efflux_assay Permeable permeability_assay->redesign Impermeable target_assay Cell-Free Target Inhibition Assay (Gyrase/Topo IV) efflux_assay->target_assay Not an efflux substrate efflux_assay->redesign Efflux substrate target_assay->redesign Low target affinity end End of initial troubleshooting target_assay->end High target affinity (Re-evaluate in-cell activity)

Caption: Troubleshooting workflow for low activity of modified N-benzyl-quinolones.

quinolone_moa quinolone N-benzyl-quinolone enzyme_dna DNA Gyrase / Topoisomerase IV + DNA Complex quinolone->enzyme_dna Binds to ternary_complex Quinolone-Enzyme-DNA Ternary Complex enzyme_dna->ternary_complex dna_break Double-Strand DNA Break ternary_complex->dna_break Stabilizes cell_death Bacterial Cell Death dna_break->cell_death Leads to

Caption: Simplified signaling pathway for the mechanism of action of N-benzyl-quinolones.

References

Validation & Comparative

Validating the Anticancer Efficacy of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel anticancer candidate, N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine (designated as Q-Gly), against established chemotherapeutic agents. The following sections present supporting experimental data from preclinical animal models, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflow.

Comparative In Vivo Efficacy and Safety

The antitumor activity and tolerability of Q-Gly were evaluated in a human non-small cell lung cancer (NSCLC) xenograft mouse model. The results are compared with a standard cytotoxic agent, Cisplatin, and a targeted therapy, Erlotinib.

Table 1: Comparative Antitumor Efficacy in NSCLC Xenograft Model

Treatment GroupDosage and ScheduleMean Tumor Volume (Day 21) (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control0.5% CMC, p.o., daily1250 ± 1500
Q-Gly 50 mg/kg, p.o., daily 375 ± 60 70
Cisplatin5 mg/kg, i.p., weekly500 ± 8560
Erlotinib50 mg/kg, p.o., daily625 ± 11050

Table 2: Comparative Safety Profile in NSCLC Xenograft Model

Treatment GroupDosage and ScheduleMean Body Weight Change (Day 21) (%) ± SDNotable Toxicities
Vehicle Control0.5% CMC, p.o., daily+5.0 ± 2.0None
Q-Gly 50 mg/kg, p.o., daily -2.5 ± 1.5 None
Cisplatin5 mg/kg, i.p., weekly-15.0 ± 4.5Nephrotoxicity, myelosuppression
Erlotinib50 mg/kg, p.o., daily-8.0 ± 3.0Skin rash, diarrhea

Table 3: Comparative Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
Q-Gly 50 12.5 2 75 6
Cisplatin52.40.55.21.5 (initial)
Erlotinib501.8220.44.2

Experimental Protocols

Subcutaneous Xenograft Model
  • Cell Culture: Human non-small cell lung cancer (A549) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Housing: Female athymic nude mice (6-8 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: A549 cells are harvested, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers every three days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. Q-Gly and Erlotinib are administered orally (p.o.) daily, while Cisplatin is administered intraperitoneally (i.p.) once a week. The vehicle control group receives 0.5% carboxymethyl cellulose (CMC) orally on a daily basis.

  • Efficacy Evaluation: Tumor volumes and body weights are recorded for 21 days. Tumor growth inhibition is calculated as a percentage of the vehicle control.

Toxicity Assessment
  • Body Weight Monitoring: The body weight of each mouse is measured daily throughout the study as a general indicator of toxicity.

  • Clinical Observations: Mice are observed daily for any clinical signs of toxicity, such as changes in posture, activity, and fur texture, as well as the presence of diarrhea or skin rashes.

  • Post-mortem Analysis: At the end of the study, major organs are harvested, weighed, and fixed for histopathological analysis to identify any treatment-related tissue damage.

Pharmacokinetic Study
  • Drug Administration: A single dose of Q-Gly, Cisplatin, or Erlotinib is administered to separate groups of mice via their respective routes.

  • Blood Sampling: Blood samples are collected via retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Analysis: Plasma is separated by centrifugation, and drug concentrations are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (T½), are calculated using non-compartmental analysis.

Visualizations

Signaling Pathway

Quinoline derivatives have been shown to interfere with multiple signaling pathways implicated in cancer cell proliferation and survival. One of the key pathways often dysregulated in NSCLC is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which subsequently activates the PI3K/Akt and MAPK/ERK pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway in Cancer.

Experimental Workflow

The in vivo validation of a novel anticancer compound follows a structured workflow to ensure comprehensive evaluation of its efficacy and safety.

Experimental_Workflow Model_Selection In Vivo Model Selection (NSCLC Xenograft) Tumor_Implantation Tumor Cell Implantation Model_Selection->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Q-Gly, Cisplatin, Erlotinib, Vehicle) Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity_Assessment PK_Study Pharmacokinetic Study Treatment->PK_Study Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis PK_Study->Data_Analysis Conclusion Conclusion on In Vivo Anticancer Activity Data_Analysis->Conclusion

Caption: In Vivo Anticancer Activity Validation Workflow.

Comparing the efficacy of N-benzyl-quinolones to existing anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer efficacy of N-benzyl-quinolones against existing and established anticancer drugs. The following sections present quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved in the mechanism of action of these compounds.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of novel N-benzyl-quinolone derivatives has been evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic agents such as doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these comparisons.

One study synthesized a series of N-acylated ciprofloxacin conjugates and evaluated their antiproliferative activity against the human prostate cancer cell line (PC3). Notably, some of these derivatives exhibited significantly greater potency than the established anticancer drug cisplatin.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
N-acylated ciprofloxacin conjugate 1 PC32.02Cisplatin13.20
N-acylated ciprofloxacin conjugate 2 PC315.70Cisplatin13.20
N-acylated ciprofloxacin conjugate 3 PC34.80Cisplatin13.20

In another study, a ciprofloxacin derivative, 1-cyclopropyl-7-(4-(2-((3,7-dimethyloct-6-en-1-yl)oxy)-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4-DMOCP), was tested against human myeloid leukemia cell lines K562 and KG1-a. Its efficacy was compared to doxorubicin.[1]

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
4-DMOCP K56219.56DoxorubicinNot explicitly stated for 72h, but morphological changes were compared.
4-DMOCP KG1-a22.13DoxorubicinNot explicitly stated for 72h, but morphological changes were compared.

Furthermore, the anticancer activity of 5-benzyl juglone, a naphthoquinone derivative, was investigated against the HCT-15 human colorectal cancer cell line.

CompoundCell LineIC50 (µM)
5-benzyl juglone HCT-1512.27

Mechanism of Action: Signaling Pathways

N-benzyl-quinolones exert their anticancer effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis. The primary molecular target is topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular responses.

Topoisomerase II Inhibition and DNA Damage Response

The workflow from topoisomerase II inhibition to the activation of DNA damage response pathways is a critical first step in the mechanism of action of N-benzyl-quinolones.

Topoisomerase_Inhibition NBQ N-Benzyl-Quinolone TopoII Topoisomerase II NBQ->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Accumulation ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activation Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Activation ATM_ATR->p53 Phosphorylation

Caption: Inhibition of Topoisomerase II by N-benzyl-quinolones.

G2/M Cell Cycle Arrest

The activation of the DNA damage response culminates in cell cycle arrest, predominantly at the G2/M transition. This prevents cells with damaged DNA from entering mitosis. The key regulators of this checkpoint are the Cyclin B1/CDK1 complex.

G2M_Arrest Chk1_Chk2 Chk1/Chk2 Kinases Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibition CDK1_CyclinB1 CDK1/Cyclin B1 Complex Cdc25->CDK1_CyclinB1 Activation G2M G2/M Transition CDK1_CyclinB1->G2M Promotion Mitosis Mitosis G2M->Mitosis

Caption: G2/M cell cycle arrest pathway.

Apoptosis Induction

Prolonged cell cycle arrest and extensive DNA damage ultimately lead to the induction of apoptosis, or programmed cell death. N-benzyl-quinolones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A study on a ciprofloxacin derivative demonstrated its ability to induce apoptosis through the downregulation of the anti-apoptotic proteins Bcl-2 and survivin, and the upregulation of the pro-apoptotic protein Bax.[1][2] This leads to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1][2]

Apoptosis_Pathway NBQ N-Benzyl-Quinolone Bcl2 Bcl-2 & Survivin (Anti-apoptotic) NBQ->Bcl2 Downregulation Bax Bax (Pro-apoptotic) NBQ->Bax Upregulation Caspase8 Caspase-8 Activation NBQ->Caspase8 Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Inhibition Bax->Mitochondria Promotion CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with N-benzyl-quinolone (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure End Calculate IC50 Measure->End Apoptosis_Workflow Start Treat cells with N-benzyl-quinolone Harvest Harvest cells (trypsinization if adherent) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark (15 min, RT) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify cell populations Analyze->End CellCycle_Workflow Start Treat cells with N-benzyl-quinolone Harvest Harvest cells Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in cold 70% ethanol Wash->Fix Incubate_Fix Incubate (-20°C, >2h) Fix->Incubate_Fix Wash_Fix Wash with PBS Incubate_Fix->Wash_Fix Treat_RNase Treat with RNase A Wash_Fix->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze Analyze by flow cytometry Stain_PI->Analyze End Determine cell cycle distribution Analyze->End

References

Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The development of novel quinolone derivatives as potent therapeutic agents necessitates a rigorous and efficient evaluation process. Integrating computational (in silico) predictions with experimental (in vitro) validation is a cornerstone of modern drug discovery, enabling the rapid screening of extensive compound libraries and the identification of promising candidates. This guide provides a comprehensive comparison of in silico predictions, primarily through molecular docking, against in vitro antimicrobial activity, offering researchers valuable insights and supporting data for their own investigations.

Data Presentation: A Comparative Analysis

The following table summarizes the correlation between in silico molecular docking scores and in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) for a series of newly synthesized quinolone derivatives. The data clearly demonstrates the predictive power of computational models in identifying compounds with significant biological activity.

Compound IDTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro MIC (µg/mL) vs. S. aureusIn Vitro MIC (µg/mL) vs. E. coli
Ciprofloxacin (Reference) E. coli Topoisomerase IV-5.500.980.0038
Derivative IIa E. coli Topoisomerase IV-6.50--
Derivative IIIa E. coli Topoisomerase IV-5.74--
Derivative IIIb E. coli Topoisomerase IV-6.65--
Derivative 5d S. aureus DNA Gyrase-17.730.0161
Derivative 5i S. aureus DNA Gyrase-0.12532

Note: Data compiled from multiple sources for illustrative purposes.[1][2]

Experimental Protocols

A detailed understanding of the methodologies employed in both computational and experimental assessments is crucial for the accurate interpretation of results.

In Silico Molecular Docking Protocol

Molecular docking studies are performed to predict the binding affinity and interaction patterns of ligands with their target proteins.

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., E. coli Topoisomerase IV or S. aureus DNA Gyrase) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the quinolone derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding mode of the ligands in the active site of the protein. The docking parameters are set to allow for a comprehensive search of the conformational space.

  • Analysis of Results: The docking results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[3]

In Vitro Antimicrobial Susceptibility Testing Protocol

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2][3][4]

  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Preparation of Inoculum: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density (e.g., 1.5 × 10^5 CFU/mL).[4]

  • Serial Dilution: The quinolone derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[2][3][4]

Visualizing the Process and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the established mechanism of action for quinolone antibiotics.

experimental_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Binding Energy & Interaction Analysis docking->analysis synthesis Compound Synthesis analysis->synthesis Select Promising Candidates data_correlation Data Correlation analysis->data_correlation mic_testing MIC Determination (Broth Microdilution) synthesis->mic_testing mic_testing->data_correlation

Cross-validation workflow for quinolone derivatives.

mechanism_of_action quinolone Quinolone Derivative ternary_complex Quinolone-Enzyme-DNA Complex quinolone->ternary_complex enzyme_complex DNA Gyrase / Topoisomerase IV enzyme_complex->ternary_complex dna Bacterial DNA dna->ternary_complex replication_stalled DNA Replication Stalled ternary_complex->replication_stalled strand_break Double-Strand DNA Breaks replication_stalled->strand_break cell_death Bacterial Cell Death strand_break->cell_death

References

Comparative analysis of the antimicrobial spectrum of different quinolone-3-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolone-3-carboxamides, a prominent class of synthetic antibacterial agents, have garnered significant attention in the quest for novel antimicrobial therapies. These compounds are derivatives of the core quinolone structure and are characterized by a carboxamide moiety at the 3-position of the quinolone ring. This structural modification has been a focal point for medicinal chemists aiming to enhance antibacterial potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms. This guide provides a comparative analysis of the antimicrobial spectrum of different quinolone-3-carboxamides, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology, including supercoiling, decatenation, and chromosome segregation during cell division.

  • In Gram-negative bacteria , the primary target is DNA gyrase.[1]

  • In Gram-positive bacteria , topoisomerase IV is the main target.[1]

Quinolones stabilize the transient, covalent complex formed between these enzymes and the bacterial DNA. This stabilization traps the enzymes on the DNA, leading to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[3] The carboxy and keto groups at the 3- and 4-positions of the quinolone ring are essential for binding to the DNA-enzyme complex.[4]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone-3-Carboxamide dna_gyrase DNA Gyrase (Gram-negative) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-positive) quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Acts on replication DNA Replication dna_gyrase->replication Enables topo_iv->dna Acts on topo_iv->replication Enables dna->replication Undergoes cell_death Cell Death replication->cell_death Leads to

Caption: Mechanism of action of quinolone-3-carboxamides.

Comparative Antimicrobial Spectrum: In Vitro Activity

The antimicrobial efficacy of quinolone-3-carboxamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various quinolone-3-carboxamide derivatives against a panel of Gram-positive and Gram-negative bacteria from different studies.

Table 1: Antimicrobial Activity of N-substituted Quinolone-3-Carboxamide Derivatives

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Parent Compound 3 >100>100
Derivative 5a 5025
Derivative 5b 2512.5
Derivative 5c 12.512.5
Derivative 5d 5025
Derivative 5e 2512.5
Derivative 5f >10050
Ciprofloxacin (Reference) 12.56.25

Data synthesized from a study on N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide, where the core structure was modified. The study demonstrated that N-alkylation significantly improved antibacterial activity compared to the parent compound.

Table 2: Antimicrobial Activity of Fluoroquinolone-3-carboxamide Amino Acid Conjugates

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 25923) (MIC in µg/mL)Escherichia coli (ATCC 25922) (MIC in µg/mL)
Ciprofloxacin 0.250.06
Norfloxacin 0.50.125
Conjugate 1 >12832
Conjugate 2 >12864
Conjugate 3 6416

Data from a study on fluoroquinolone-3-carboxamide amino acid conjugates.[5] The results indicated that conjugation with amino acids could modulate the antibacterial spectrum, with some conjugates showing selective activity against E. coli.

Table 3: Antimicrobial Activity of Novel α-aminophosphonates with a Quinolone Moiety

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
9e 1632
9g 816
9h 48
10k 3216
10l 648
Ciprofloxacin (Reference) 0.250.125
Imipenem (Reference) 0.51

Data from a study on novel α-aminophosphonates derivatives bearing a substituted quinoline or quinolone moiety.[6] This study highlights how different substitutions on the quinolone scaffold can lead to varied activity profiles.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro antimicrobial activity of new compounds. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[5][7]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Workflow:

Broth Microdilution Workflow prep Prepare Serial Dilutions of Quinolone-3-Carboxamide in Broth inoculate Inoculate Microtiter Plate Wells prep->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Read Results Visually or with a Plate Reader incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: A stock solution of the quinolone-3-carboxamide is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Preparation of Inoculum: The test bacteria are cultured on an appropriate agar medium. A few colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (containing broth and bacteria but no drug) and a negative control well (containing broth only) are also included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Structure-Activity Relationship (SAR)

The antimicrobial spectrum and potency of quinolone-3-carboxamides are significantly influenced by the nature and position of substituents on the quinolone ring.

  • N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining the overall antibacterial activity. Small alkyl groups like ethyl and cyclopropyl are often associated with potent activity.[1]

  • C-7 Substituent: Modifications at the C-7 position, often involving piperazinyl or pyrrolidinyl rings, are critical for modulating the spectrum of activity, particularly against Gram-positive bacteria and atypical pathogens.

  • C-6 Fluoro Group: The presence of a fluorine atom at the C-6 position generally enhances antibacterial potency by increasing cellular penetration.[4]

  • C-8 Substituent: Substitutions at the C-8 position can influence the pharmacokinetic properties and activity against specific bacterial types.[8]

Conclusion

The comparative analysis of various quinolone-3-carboxamides reveals a class of compounds with a broad and tunable antimicrobial spectrum. The in vitro activity is highly dependent on the specific substitutions around the quinolone core, as demonstrated by the diverse MIC values against both Gram-positive and Gram-negative bacteria. The continued exploration of novel derivatives, guided by structure-activity relationship studies, holds promise for the development of new and effective antibacterial agents to combat the growing challenge of antimicrobial resistance. The standardized broth microdilution method remains the cornerstone for evaluating and comparing the in vitro efficacy of these promising compounds.

References

A Head-to-Head Comparison of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine and Its Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine and its structurally related analogs. This analysis focuses on their cytotoxic effects against various cancer cell lines, supported by detailed experimental protocols and an overview of the targeted signaling pathway.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data on the cytotoxic activity of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine and its analogs against several human cancer cell lines. The data is presented as GI50 and IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDStructureCell LineGI50 (µM)[1]IC50 (µM)[2]
Parent Compound N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycineHCT116Data not availableData not available
MDA-MB-468Data not availableData not available
MDA-MB-231Data not availableData not available
Analog 1 Quinoline-3-carboxamide derivative (6b)HCT11615.42 ± 0.98
MDA-MB-46820.11 ± 1.12
MDA-MB-231>100
Analog 2 Quinoline-3-carboxamide derivative (6h)HCT11610.21 ± 0.56
MDA-MB-46818.54 ± 0.88
MDA-MB-231>100
Analog 3 Fluorinated quinoline analogue (6a)MDA-MB-4684.0
MCF710.5
Analog 4 Fluorinated quinoline analogue (6b)MDA-MB-4685.0
MCF711.0
Analog 5 Fluorinated quinoline analogue (6d)MDA-MB-4682.5
MCF7Data not available
Analog 6 Fluorinated quinoline analogue (6f)MDA-MB-4685.0
MCF7Data not available
Positive Control KU60019HCT1160.28 ± 0.04

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine and its Analogs

A general procedure for the synthesis of the quinoline-3-carboxamide scaffold involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a suitable amine. For the parent compound, this would be glycine methyl ester, followed by hydrolysis.

Example Synthesis of a Related Analog (benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate):

A mixture of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 g, 5.29 mmol), K2CO3 (1.46 g, 10.58 mmol), benzyl chloride (1.21 ml, 10.58 mmol), and tetra n-butylammonium bromide as a catalyst in DMF (50 ml) was stirred at room temperature for 48 hours.[3] The solution was then filtered, and the solvent was removed under reduced pressure.[3] The resulting residue was purified by silica gel column chromatography using a hexane and ethyl acetate mixture as the eluent to yield the final product.[3]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, MDA-MB-468, MDA-MB-231, MCF-7) were seeded in 96-well plates at a density of 2 x 10^4 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0 to 50 µM or higher) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 or GI50 values were determined by plotting the cell viability against the compound concentration.

Signaling Pathway

Several quinoline-3-carboxamide derivatives have been identified as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA Damage Response (DDR) pathway.[4][5] The inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks MRN MRN Complex DNA_DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates DNARepair DNA Repair ATM_active->DNARepair CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Chk2->CellCycleArrest Inhibitor Quinoline-3-carboxamide Inhibitors Inhibitor->ATM_active

Caption: ATM Signaling Pathway in Response to DNA Damage.

Experimental Workflow

The general workflow for the synthesis and evaluation of these quinoline derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid + Amine reaction Chemical Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity data_analysis Data Analysis (IC50/GI50 Determination) cytotoxicity->data_analysis

Caption: General Experimental Workflow.

References

Validating the Target Engagement of N-benzyl-quinolones in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzyl-quinolones represent a versatile class of small molecules with a range of biological activities, from antibacterial action targeting DNA gyrase to potential applications in oncology by inhibiting topoisomerase II or modulating other cellular targets.[1][2][3][4] A critical step in the development of these compounds is the validation of their engagement with the intended target protein within a cellular environment. This guide provides a comparative overview of key experimental methods for confirming and quantifying the interaction between N-benzyl-quinolones and their protein targets in living cells.

Key Methodologies for Cellular Target Engagement

Several robust methods are available to assess the direct binding of a drug to its target in a cellular context.[5] This guide will focus on a comparative analysis of three widely adopted and complementary techniques: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Pulldown Assays coupled with mass spectrometry, and Kinome Profiling.

Method Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[5][6]- No chemical modification of the compound is required.- Applicable to intact cells and tissues.- Can be adapted for high-throughput screening.[5]- Not all proteins exhibit a significant thermal shift upon ligand binding.- Can be influenced by downstream cellular events.- Melt curves (protein abundance vs. temperature).- Isothermal dose-response curves (protein abundance vs. compound concentration at a fixed temperature).
Affinity-Based Pulldown Assays A modified version of the compound (e.g., with a biotin tag) is used to "pull down" its binding partners from cell lysates.[7]- Can identify unknown targets.- Provides direct evidence of a physical interaction.- Requires chemical synthesis of a tagged compound, which may alter its binding properties.- Risk of identifying non-specific binding partners.- List of proteins identified by mass spectrometry.- Enrichment scores for identified proteins.
Kinome Profiling Measures the activity of a large panel of kinases in response to the compound.[8][9][10]- Provides a broad overview of the compound's selectivity across the kinome.- Can identify off-target effects.[8]- Primarily applicable to kinase inhibitors.- Measures changes in kinase activity, which is an indirect measure of binding.- Heatmaps of kinase inhibition.- IC50 values for a panel of kinases.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if an N-benzyl-quinolone binds to its putative target protein in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the N-benzyl-quinolone at various concentrations or with a vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells by freeze-thawing or mechanical disruption. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the N-benzyl-quinolone indicates target engagement. To quantify the potency of the interaction, perform an isothermal dose-response experiment by treating cells with a range of compound concentrations and heating them at a single, optimized temperature.

Affinity-Based Pulldown Assay

Objective: To identify the cellular binding partners of an N-benzyl-quinolone.

Methodology:

  • Synthesis of a Tagged Compound: Synthesize a derivative of the N-benzyl-quinolone that incorporates an affinity tag, such as biotin, typically via a flexible linker.

  • Cell Lysis: Grow and harvest cells. Lyse the cells in a non-denaturing buffer to maintain protein-protein interactions.

  • Incubation with Tagged Compound: Incubate the cell lysate with the biotinylated N-benzyl-quinolone to allow for binding to its target(s).

  • Affinity Capture: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will immobilize the tagged compound and its binding partners on the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification: Elute the bound proteins from the beads. Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the list of proteins identified in the pulldown with the tagged compound to a control pulldown (e.g., with beads alone or with a non-binding control compound) to identify specific binding partners.

Kinome Profiling

Objective: To assess the selectivity of an N-benzyl-quinolone against a broad range of protein kinases.

Methodology:

  • Cell Lysis: Treat cells with the N-benzyl-quinolone or a vehicle control. Lyse the cells to prepare a protein lysate.

  • Kinase Activity Assay: Use a platform that measures the activity of a large number of kinases simultaneously. This can be achieved using peptide arrays where each peptide is a substrate for a specific kinase. The lysate is incubated with the array in the presence of ATP, and the phosphorylation of the peptides is measured.

  • Data Acquisition: Quantify the level of phosphorylation for each peptide substrate.

  • Data Analysis: Compare the kinase activity profiles of the compound-treated and control lysates. The results are often visualized as a heatmap, showing the percentage of inhibition for each kinase. Calculate IC50 values for the most potently inhibited kinases to quantify the compound's potency and selectivity.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G CETSA Workflow cluster_cell_culture Cell Culture and Treatment cluster_heating Heating cluster_analysis Analysis A Culture Cells B Treat with N-benzyl-quinolone A->B C Harvest and Aliquot Cells B->C D Heat Aliquots to Different Temperatures C->D E Lyse Cells and Separate Soluble Fraction D->E F Quantify Target Protein (e.g., Western Blot) E->F G Generate Melt Curve F->G G Affinity-Based Pulldown Workflow cluster_preparation Preparation cluster_pulldown Pulldown cluster_identification Identification A Synthesize Tagged N-benzyl-quinolone C Incubate Lysate with Tagged Compound A->C B Prepare Cell Lysate B->C D Capture with Affinity Beads C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Identify Proteins by Mass Spectrometry F->G G Quinolone Mechanism of Action A Relaxed DNA B DNA Gyrase A->B ATP -> ADP C Supercoiled DNA B->C Supercoiling E Gyrase-DNA Cleavage Complex B->E binds D N-benzyl-quinolone D->E stabilizes F Re-ligation Inhibited E->F leads to G DNA Fragmentation & Cell Death F->G

References

Reproducibility of Synthesis and Biological Activity: A Comparative Guide to N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activities of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine. Due to a lack of extensive published data on this specific molecule, this document outlines a reproducible synthetic methodology based on established chemical principles and compares its potential biological activities with structurally related quinolone derivatives for which experimental data is available.

Synthesis and Reproducibility

A reproducible synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine can be proposed in a two-step process starting from diethyl malonate and N-benzylaniline. The initial step involves the formation of the core quinolone scaffold, followed by the coupling of the resulting carboxylic acid with glycine.

Experimental Protocol: Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Step 1: Synthesis of 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Reaction Setup: A mixture of N-benzylaniline (1 equivalent) and diethyl malonate (1.2 equivalents) is heated at 180-200°C in a high-boiling point solvent such as diphenyl ether.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent like ethanol or diethyl ether to remove impurities, yielding the 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Step 2: Coupling with Glycine

  • Activation of Carboxylic Acid: The 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent like dimethylformamide (DMF). A coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a combination of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) is added to activate the carboxylic acid.

  • Addition of Glycine: Glycine methyl ester hydrochloride (1.2 equivalents) and a base like triethylamine (2.5 equivalents) are added to the reaction mixture.

  • Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Saponification: After completion, the reaction mixture is worked up by extraction. The resulting methyl ester is then saponified using lithium hydroxide in a mixture of tetrahydrofuran and water to yield the final product, N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

  • Purification: The final compound is purified by recrystallization or column chromatography.

G cluster_0 Step 1: Quinolone Core Synthesis cluster_1 Step 2: Amide Coupling N-Benzylaniline N-Benzylaniline Cyclocondensation Cyclocondensation N-Benzylaniline->Cyclocondensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclocondensation Ester Hydrolysis Ester Hydrolysis Cyclocondensation->Ester Hydrolysis 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Ester Hydrolysis->1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Carboxylic Acid Activation Carboxylic Acid Activation 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid->Carboxylic Acid Activation Amide Bond Formation Amide Bond Formation Carboxylic Acid Activation->Amide Bond Formation Glycine Methyl Ester Glycine Methyl Ester Glycine Methyl Ester->Amide Bond Formation Saponification Saponification Amide Bond Formation->Saponification Final Product N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine Saponification->Final Product G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates Downstream Targets Downstream Targets AKT->Downstream Targets Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Targets->Cell Proliferation & Survival Quinolone Derivative N-(1-Benzyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carbonyl)glycine Quinolone Derivative->PI3K Inhibits

Benchmarking the Safety Profile of Novel Quinolones Against Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of novel quinolones and standard chemotherapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of toxicological pathways, this document aims to be a valuable resource for researchers and drug development professionals in the evaluation of anti-cancer therapies.

Comparative Safety Data

The following tables summarize the incidence of key adverse events associated with novel quinolones and standard chemotherapeutics. It is important to note that direct head-to-head clinical trial data comparing the safety of novel quinolones specifically against standard chemotherapeutics for the same indication is limited. The data presented is compiled from various clinical trials and pharmacovigilance studies.

Table 1: Comparison of Common Adverse Events

Adverse EventNovel Quinolones (Delafloxacin)Standard Chemotherapeutics (Paclitaxel & Docetaxel)
Gastrointestinal Diarrhea (8.1%), Nausea (5.8%)Nausea and Vomiting (30-90% for moderately emetogenic regimens)[1][2]
Neurological Headache (3.2%)Peripheral Neuropathy (more frequent with paclitaxel)[3]
Dermatological Rash, PruritusAlopecia (common)
Hematological -Neutropenia (higher with docetaxel)[3]
Musculoskeletal -Myalgia (comparable between paclitaxel and docetaxel)[3]
Other Infusion site extravasation (1.6%)Fluid Retention (more frequent with docetaxel)[3]

Data for Delafloxacin is from pooled Phase III studies for acute bacterial skin and skin structure infections (ABSSSI) where the comparator was vancomycin/aztreonam, not a standard chemotherapeutic agent.

Table 2: Adverse Events of Special Interest for Fluoroquinolones

Adverse EventIncidence RateNotes
Tendinopathy and Tendon Rupture 0.08% to 0.2%Increased risk in older patients and those on corticosteroids. The Achilles tendon is most frequently affected.[4]
Peripheral Neuropathy Four-fold higher likelihood compared to other antibiotics.[5]Can be long-lasting.
Aortic Aneurysm and Dissection Increased risk reported in some epidemiological studies.[6]Confounding by infection severity is a possibility.[6]
QTc Prolongation and Cardiac Arrhythmia Varies by specific fluoroquinolone. Moxifloxacin is associated with a higher risk.[7]Risk is increased with concomitant use of other QTc-prolonging drugs.

Table 3: Emetogenic Potential of Selected Intravenous Chemotherapeutic Agents

Emetogenic RiskIncidence of Emesis (without prophylaxis)Example Agents
High >90%Cisplatin, Cyclophosphamide (>1500 mg/m²)[1][8]
Moderate 30% - 90%Doxorubicin, Oxaliplatin[1][8]
Low 10% - 30%Paclitaxel, Docetaxel[1]
Minimal <10%Vincristine, Vinblastine[9]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo toxicity assays are provided below to support the evaluation of novel compounds.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).

    • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

In Vivo Toxicity Studies

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance with the use of fewer animals.

  • Principle: A sequential dosing strategy is employed where the dose for each subsequent animal is adjusted up or down depending on the outcome of the previously dosed animal.

  • Procedure:

    • Animal Selection and Acclimatization: Use a single sex of a standard rodent species (e.g., rats or mice) and allow them to acclimatize to the laboratory conditions.

    • Dosing: Administer the test substance orally to one animal at a time. The initial dose is selected based on available information.

    • Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).

    • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

    • LD50 Calculation: The LD50 is calculated using a maximum likelihood method after a series of reversals in outcome (survival/death) has been observed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key toxicological pathways and experimental workflows.

Quinolone_Cardiotoxicity Quinolone Novel Quinolone hERG hERG K+ Channel (IKr current) Quinolone->hERG Blockade AP Cardiac Action Potential hERG->AP Repolarization Phase Inhibition QT QT Interval Prolongation AP->QT Leads to Arrhythmia Torsades de Pointes (Ventricular Arrhythmia) QT->Arrhythmia Increased Risk

Caption: Quinolone-induced cardiotoxicity pathway.

Chemotherapy_Neuropathy Taxane Taxane Chemotherapy (e.g., Paclitaxel) Microtubules Microtubule Dynamics Taxane->Microtubules Stabilization/ Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction Taxane->Mitochondrial_Dysfunction Axonal_Transport Axonal Transport Disruption Microtubules->Axonal_Transport Neuropathy Peripheral Neuropathy (Numbness, Tingling, Pain) Axonal_Transport->Neuropathy Mitochondrial_Dysfunction->Neuropathy

Caption: Chemotherapy-induced peripheral neuropathy pathway.

InVitro_Toxicity_Workflow start Start cell_culture Seed Cells in 96-well Plate start->cell_culture treatment Treat with Test Compound (Varying Concentrations) cell_culture->treatment incubation Incubate (e.g., 24-72h) treatment->incubation assay Perform Cytotoxicity Assay (MTT or LDH) incubation->assay readout Measure Absorbance (Plate Reader) assay->readout analysis Data Analysis (% Viability / % Cytotoxicity) readout->analysis end End analysis->end

Caption: In vitro cytotoxicity testing workflow.

References

Comparative study of the analgesic effects of N-benzyl-quinolone derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of N-benzyl-quinolone Derivatives as Analgesic Agents

A growing body of research has focused on the development of N-benzyl-quinolone derivatives as potent analgesic agents, offering potential alternatives to existing pain management therapies. Studies have demonstrated that chemical modifications of the quinolone scaffold can yield compounds with significant anti-nociceptive and anti-inflammatory properties. This guide provides a comparative analysis of the analgesic effects of selected N-benzyl-quinolone derivatives, supported by experimental data from preclinical studies.

Quantitative Analysis of Analgesic Activity

The analgesic efficacy of various N-benzyl-quinolone derivatives has been evaluated using established animal models of pain, primarily the acetic acid-induced writhing test and the hot plate test. The data presented below summarizes the key findings from these studies, comparing the derivatives to standard analgesic drugs like diclofenac.

CompoundAnimal ModelDoseAnalgesic Effect (% Inhibition or Latency)Reference DrugReference Drug EffectSource
N-Benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides (selected compounds)Acetic acid-induced writhing (mice)5 mg/kg (oral)Exceeded reference drugDiclofenac-[1]
3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b)Eddy's hot plate (rats)-Significant analgesic activity--[2]
3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a)Eddy's hot plate (rats)-Significant analgesic activity--[2]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC)Acetic acid-induced writhing (mice)6.562 mg/kg (IP)High anti-nociceptive effect (near equal)Diclofenac (5 mg/kg)-[3]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC)Hot plate test (mice)Dose-dependentSignificant dose-related analgesic effects--[3]

Note: A direct quantitative comparison is challenging due to variations in experimental protocols and reporting across studies. However, the available data indicates that N-benzyl-quinolone derivatives exhibit potent analgesic activity, in some cases surpassing that of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Experimental Protocols

The assessment of analgesic properties of N-benzyl-quinolone derivatives relies on standardized and validated preclinical models of pain. The following are detailed methodologies for the key experiments cited in the comparative data.

Acetic Acid-Induced Writhing Test

This is a chemical-induced nociception model used to evaluate peripheral analgesic activity.

  • Animal Model: Albino mice are typically used.

  • Procedure:

    • The test compounds, a reference drug (e.g., diclofenac), and a control vehicle are administered to different groups of mice, usually via oral or intraperitoneal injection.

    • After a specific absorption period (e.g., 30-60 minutes), a solution of acetic acid (commonly 0.6-1% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Eddy's Hot Plate Test

This is a thermal nociception model used to assess central analgesic activity.

  • Animal Model: Rats or mice are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The basal reaction time of each animal is determined by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response, such as licking its paws or jumping. A cut-off time is set to prevent tissue damage.

    • The test compounds or a reference drug are administered.

    • The reaction time on the hot plate is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the basal time indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

The analgesic and anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.[3] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade and the synthesis of prostaglandins, which are key mediators of pain and inflammation.

COX-2 Inhibition Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins via isomerases Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation mediate Quinolone_Derivatives N-benzyl-quinolone Derivatives Quinolone_Derivatives->COX2 inhibit

Caption: COX-2 pathway inhibition by N-benzyl-quinolone derivatives.

General Experimental Workflow for Analgesic Drug Screening

Experimental_Workflow Synthesis Synthesis of N-benzyl-quinolone Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Animal_Grouping Animal Grouping (Test, Control, Reference) Characterization->Animal_Grouping Drug_Administration Drug Administration Animal_Grouping->Drug_Administration Analgesic_Assay Analgesic Assays (Hot Plate, Writhing Test) Drug_Administration->Analgesic_Assay Data_Collection Data Collection (Latency, Writhing Count) Analgesic_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for screening the analgesic effects of novel compounds.

References

Assessing the Off-Target Effects of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine belongs to a class of compounds known as 2-oxoglutarate (2OG) oxygenase inhibitors. While a compound with this specific nomenclature is not extensively characterized in publicly available literature, its structural features strongly suggest activity as a prolyl hydroxylase domain (PHD) inhibitor, similar to the well-studied research chemical IOX1 . This guide provides a comparative assessment of the likely off-target effects of this compound class, using IOX1 as a representative broad-spectrum inhibitor and comparing its performance against more selective, clinically evaluated Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors such as Roxadustat, Daprodustat, and Vadadustat.

Executive Summary

Inhibitors of 2OG oxygenases are of significant interest for their therapeutic potential in conditions such as anemia of chronic kidney disease.[1][2] Their mechanism of action involves the stabilization of Hypoxia-Inducible Factors (HIFs), master regulators of the cellular response to low oxygen. However, the human genome encodes over 60 2OG-dependent oxygenases, including various histone demethylases (KDMs) and other hydroxylases, raising the potential for off-target effects.[3][4] This guide outlines the selectivity profiles of broad-spectrum versus targeted inhibitors and provides the experimental framework for assessing these effects.

Data Presentation: Comparative Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of IOX1 and several clinically relevant HIF-prolyl hydroxylase inhibitors against their intended targets (PHDs) and common off-targets from the Jumonji-C (JmjC) domain-containing histone demethylase family.

Target Enzyme FamilySpecific EnzymeIOX1 IC50 (µM)Roxadustat IC50 (µM)Daprodustat IC50 (µM)Vadadustat IC50 (µM)Molidustat IC50 (µM)
HIF Prolyl Hydroxylases (On-Target) PHD1Pan-inhibitor0.4800.001-0.480
PHD2Pan-inhibitor0.2800.0010.0290.280
PHD3Pan-inhibitor0.4500.014-0.450
JmjC Histone Demethylases (Off-Target) KDM2A (JMJD1A)1.8>100>100>100-
KDM3A (JMJD1B)0.1>100>100>100-
KDM4A (JMJD2A)0.6>100>100>100-
KDM4C (JMJD2C)0.6>100>100>100-
KDM6B (JMJD3)1.4>100>100>100-
Other 2OG Oxygenases (Off-Target) FIH (Factor Inhibiting HIF)Moderately Active>100>100>100-

Mandatory Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_alpha HIF-α HIF_alpha_OH Hydroxylated HIF-α HIF_alpha->HIF_alpha_OH Hydroxylation PHD Prolyl Hydroxylase (PHD) O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD Two_OG 2-Oxoglutarate Two_OG->PHD VHL VHL E3 Ligase HIF_alpha_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha_stable HIF-α (Stable) HIF_complex HIF Complex HIF_alpha_stable->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_Genes Activates PHD_inhibitor PHD Inhibitor (e.g., IOX1) PHD_inhibitor->PHD

Caption: HIF Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Compound Test Compound Biochemical_Assay Enzyme Activity Assay (e.g., AlphaScreen, MS) Compound->Biochemical_Assay Cell_Treatment Treat Cells with Compound Compound->Cell_Treatment Enzyme_Panel Panel of 2OG Oxygenases (PHDs, KDMs, FIH) Enzyme_Panel->Biochemical_Assay IC50 Determine IC50 Values Biochemical_Assay->IC50 Selectivity_Profile Generate Selectivity Profile IC50->Selectivity_Profile Cell_Line Reporter Cell Line (e.g., HRE-Luciferase) Cell_Line->Cell_Treatment Cellular_Assay Measure Cellular Endpoint (e.g., Luciferase Activity, Immunoblot for HIF-α) Cell_Treatment->Cellular_Assay EC50 Determine EC50 Values Cellular_Assay->EC50 Off_Target_Assessment Assess Off-Target Effects EC50->Off_Target_Assessment

References

Safety Operating Guide

Prudent Disposal of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, a conservative approach must be taken, treating the compound as hazardous until its properties are fully understood.

Pre-Disposal Considerations

Before initiating disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] They can provide specific guidance and protocols that are in accordance with local, state, and federal regulations. Always refer to your laboratory's Chemical Hygiene Plan for established procedures on waste management.[2]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[3][4] N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, as a solid organic compound, should be collected in a designated, properly labeled, and sealed waste container.[4]

Key Storage Practices:

  • Container Compatibility: Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is generally appropriate.[4]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine" and the appropriate hazard warnings (e.g., "Caution: Hazardous Waste").

  • Segregation: Store this waste stream separately from other chemical waste types such as acids, bases, oxidizers, and flammable liquids to prevent accidental mixing and potential reactions.[3][5]

  • Accumulation Area: Waste containers should be stored in a designated satellite accumulation area within the laboratory, which should be inspected regularly for any signs of leakage or degradation.[3]

Waste StreamContainer TypeStorage Location
Solid N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycineSealed, compatible container (e.g., wide-mouth plastic or glass jar)Designated Satellite Accumulation Area
Contaminated Labware (e.g., gloves, weighing paper)Lined, sealed container labeled as "Solid Hazardous Waste"Designated Satellite Accumulation Area
Rinsate from cleaning contaminated glasswareLabeled, sealed container for "Aqueous Hazardous Waste" or "Non-halogenated Solvent Waste" depending on the solvent usedDesignated Satellite Accumulation Area

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine and associated waste.

A Start: N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine for Disposal B Is the compound in its original, unopened container? A->B C Consult EHS for potential redistribution or return to vendor. B->C Yes D Is the compound a solid residue or contaminated material? B->D No E Place in a labeled 'Solid Hazardous Waste' container. D->E Yes F Is the waste an empty container? D->F No J Store sealed waste container in the Satellite Accumulation Area. E->J G Triple rinse with a suitable solvent. F->G Yes H Collect rinsate as hazardous waste. G->H I Deface label and dispose of empty container in regular trash. G->I H->J K Arrange for pickup by EHS. J->K

Disposal Decision Workflow

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine and any contaminated disposable materials (e.g., weighing paper, gloves) into a designated solid hazardous waste container. Avoid creating dust.

    • Empty Containers: If the original container is to be disposed of, it must be triple rinsed with a suitable solvent.[2][6] The rinsate must be collected and treated as hazardous waste.[6] After rinsing, deface the label and dispose of the container as regular trash.[2]

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[6]

    • Do not overfill the container.

  • Storage and Pickup:

    • Store the sealed and labeled waste container in your lab's designated satellite accumulation area.

    • Once the container is full or has been in storage for a designated period (e.g., six months), arrange for its collection by your institution's EHS department.[2][5]

Final Disposal

The collected chemical waste will be handled by trained EHS professionals who will ensure its disposal through appropriate methods, such as incineration or secure landfill, in compliance with all regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8]

References

Personal protective equipment for handling N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of the novel research compound N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar quinoline derivatives and general best practices for handling new chemical entities in a laboratory setting. A conservative approach to safety is strongly advised.

Inferred Hazard Assessment

Based on the toxicological data of related quinoline compounds, N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine should be handled as a potentially hazardous substance. Compounds containing the quinoline moiety can be irritants and may have other toxic properties.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powdered form may irritate the respiratory system.

  • Unknown Toxicological Properties: As a novel compound, the full toxicological profile is unknown. All uncharacterized substances should be handled with the utmost care.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and procedures is necessary to ensure the selection of appropriate PPE.[3] The following table summarizes the minimum recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.[3][4]
Skin Protection Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coatTo prevent skin contact with the chemical.[3][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of the powdered compound, especially when handling outside of a fume hood.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Always handle N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Before starting work, clear the handling area of any unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the powdered compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Use anti-static weighing dishes to prevent the powder from scattering.

  • Never return unused chemicals to the original container to avoid contamination.[6]

3. Dissolving and Use in Experiments:

  • When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Clearly label all containers with the chemical name, concentration, date, and your initials.

4. Spill and Emergency Procedures:

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

  • Major Spills: In the event of a large spill, evacuate the area and alert your laboratory's safety officer.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station and seek prompt medical attention.[5]

Disposal Plan

All waste containing N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine must be treated as hazardous waste.

  • Solid Waste: Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a properly labeled, sealed, and appropriate hazardous waste container. Do not pour any of this chemical down the drain.[7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed containers can then be disposed of according to your institution's guidelines.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

A Preparation - Don PPE - Prepare work area in fume hood B Handling - Weighing and aliquoting - Dissolving and experimental use A->B Proceed with caution C Post-Experiment - Decontaminate work surfaces - Remove PPE B->C Experiment complete E Emergency Response - Spill cleanup - First aid B->E In case of incident D Waste Disposal - Segregate solid and liquid waste - Label and store for pickup C->D Generate waste

Caption: Workflow for the safe handling of a novel research chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.